NIR-667 N-succinimidyl ester
Description
The exact mass of the compound NIR-667 N-succinimidyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality NIR-667 N-succinimidyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NIR-667 N-succinimidyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N4O5.ClH/c1-4-32(5-2)21-11-13-23-25(20-31)24-14-12-22(19-27(24)38-26(23)18-21)33(6-3)17-9-7-8-10-30(37)39-34-28(35)15-16-29(34)36;/h11-14,18-19H,4-10,15-17H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUOQVGBXADQGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CCCCCC(=O)ON4C(=O)CCC4=O)C=C3O2)C#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158358-57-7 | |
| Record name | 9-Cyano-N,N,N'-triethylpyronine-N'-caproic acid N-hydroxysuccinimide ester chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Engineering Precision in Near-Infrared Bioimaging: A Technical Guide to NIR-667 N-Succinimidyl Ester
Executive Summary
The advent of near-infrared (NIR) fluorescence imaging has fundamentally transformed in vivo diagnostics and molecular biology. By operating in the "optical tissue window" (650–900 nm), NIR fluorophores bypass the high autofluorescence and photon scattering inherent to the visible spectrum. Among the vanguard of these molecular tools is NIR-667 N-succinimidyl ester (CAS: 151134-79-1), a specialized pyronine-derived fluorescent dye engineered for high-efficiency bioconjugation. This guide deconstructs the chemical architecture, photophysical properties, and field-proven methodologies for utilizing NIR-667 in advanced drug development and diagnostic applications.
Chemical Architecture and Photophysical Profile
NIR-667 is built upon a highly conjugated xanthene/pyronine core. The strategic integration of a cyano group at the 9-position of the triethylpyronine scaffold extends the π -electron system, effectively red-shifting the molecule's absorption and emission profiles into the near-infrared regime.
Table 1: Quantitative Physicochemical and Photophysical Properties of NIR-667 NHS Ester
| Property | Value / Specification |
| IUPAC Name | [9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium chloride |
| CAS Number | 151134-79-1 |
| Molecular Formula | C₃₀H₃₅ClN₄O₅ |
| Molecular Weight | 567.08 g/mol |
| Excitation Maximum ( λex ) | ~670 nm |
| Emission Maximum ( λem ) | ~704 nm |
| Reactive Moiety | N-hydroxysuccinimide (NHS) ester |
| Target Functional Group | Primary Amines (-NH₂) |
The presence of the N-hydroxysuccinimide (NHS) ester moiety transforms this fluorophore from a passive dye into an active bioconjugation reagent. NHS esters are the gold standard for amine-reactive crosslinking due to their ability to form highly stable, irreversible amide bonds under physiological conditions[1].
Mechanistic Causality of Bioconjugation
The conjugation of NIR-667 to a biomolecule (e.g., a monoclonal antibody or peptide) relies on nucleophilic acyl substitution. The ϵ -amino groups of surface-exposed lysine residues act as nucleophiles, attacking the electrophilic carbonyl carbon of the NHS ester.
Mechanistic pathway of NIR-667 NHS ester bioconjugation via nucleophilic acyl substitution.
Self-Validating Experimental Protocol for Protein Labeling
To ensure reproducibility and high signal-to-noise ratios in downstream applications, the labeling protocol must be treated as a self-validating system. Every environmental variable—pH, solvent, and stoichiometry—must be tightly controlled to favor amidation over competitive hydrolysis.
Step 1: Protein Preparation and Buffer Exchange
-
Action: Dialyze the target protein (1-10 mg/mL) against 0.1 M sodium bicarbonate buffer, pH 8.3.
-
Causality: NHS esters are strictly amine-reactive. Common biological buffers like Tris or glycine contain primary amines that will instantly quench the dye. The pH is deliberately set to 8.3 to ensure a sufficient fraction of lysine ϵ -amino groups (pKa ~10.5) are deprotonated and highly nucleophilic. Higher pH values (>8.5) are avoided as they exponentially accelerate the base-catalyzed hydrolysis of the NHS ester into an unreactive carboxylic acid.
Step 2: Dye Solubilization
-
Action: Reconstitute the NIR-667 NHS ester in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) immediately prior to use.
-
Causality: The ester linkage is highly susceptible to moisture. Using an anhydrous solvent prevents the premature degradation of the reactive group. The stock solution should not be stored long-term once reconstituted.
Step 3: The Conjugation Reaction
-
Action: Add the NIR-667 solution to the protein at a 5:1 to 10:1 molar excess (dye:protein). Incubate the mixture for 1 to 2 hours at room temperature, strictly protected from light.
-
Causality: The molar excess is a calculated overcompensation to account for the inevitable fraction of dye that undergoes aqueous hydrolysis during the reaction timeframe. Light protection is critical to prevent the photobleaching of the xanthene core before it can be utilized in assays.
Step 4: Size-Exclusion Purification
-
Action: Isolate the labeled conjugate using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with standard Phosphate-Buffered Saline (PBS), pH 7.4.
-
Causality: SEC leverages the massive molecular weight differential between the labeled protein (>50 kDa) and the unreacted/hydrolyzed dye (<600 Da). The conjugate will elute in the void volume, effectively halting the reaction and transferring the protein into a stable, physiological storage buffer.
Workflow and causality map for the bioconjugation of NIR-667 NHS ester to proteins.
Step 5: Quality Control and Validation (Degree of Labeling)
-
Action: Measure the absorbance of the purified conjugate at 280 nm ( A280 ) and 670 nm ( A670 ). Calculate the Degree of Labeling (DOL) using the dye's extinction coefficient.
-
Causality: A protocol is only as reliable as its validation. Calculating the DOL ensures the reaction was successful without over-labeling. A DOL of 1–3 dyes per antibody is generally optimal. Over-labeling (DOL > 4) often triggers fluorophore self-quenching (via π−π stacking of the xanthene rings) and can sterically hinder the antibody's antigen-binding affinity.
Advanced Applications in Diagnostics and Therapeutics
Beyond standard immunofluorescence, the unique photophysics of NIR-667 make it a critical component in advanced molecular design:
-
Hypoxia Probes: NIR-667 derivatives have been utilized as the fluorescent backbone for azo-based hypoxia probes (e.g., HYPOX-3). In these systems, the dye is linked to a dark quencher. Under hypoxic conditions, enzymatic reduction cleaves the azo bond, releasing the quencher and restoring the intense 704 nm emission of the NIR-667 core, enabling real-time imaging of retinal or tumor hypoxia[2].
-
Peptide Nucleic Acids (PNAs): In the realm of genetic targeting, NIR-667 has been conjugated to PNAs to create highly sensitive fluorescent reporters. When the PNA hybridizes with its complementary DNA or mRNA target, the local environment shifts, resulting in up to an 89-fold increase in NIR-667 fluorescence. This provides a powerful tool for monitoring oncogene expression in vitro without the need for wash steps[3].
References
- EvitaChem. "Buy NIR-667 N-succinimidyl ester (EVT-1198084) | 151134-79-1".
- Piao, W., et al. "Applications of Azo-Based Probes for Imaging Retinal Hypoxia".
- Beilstein Journal of Organic Chemistry.
excitation and emission spectra of NIR-667 NHS ester
Photophysical Dynamics and Bioconjugation Mechanics of NIR-667 NHS Ester
Executive Summary Near-infrared (NIR) fluorescent dyes have fundamentally advanced deep-tissue imaging and bioconjugation assays by circumventing the autofluorescence and light scattering typical of the visible spectrum. Among these, NIR-667 N-succinimidyl ester (CAS 151134-79-1) is distinguished by its optimal photophysical properties and high amine reactivity. This technical guide explores the excitation and emission spectra of NIR-667, the mechanistic causality behind its bioconjugation protocols, and its advanced applications in Förster Resonance Energy Transfer (FRET) systems.
Chemical and Photophysical Profile of NIR-667
NIR-667 NHS ester is a zwitterionic, near-infrared fluorophore featuring a chlorinated indole backbone conjugated to a xanthene core. Its systematic IUPAC name is[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium chloride 1[1].
Structural Causality of Fluorescence: The extended π-electron system and the electron-withdrawing cyano group on the xanthene core significantly lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This structural tuning shifts both absorption and emission into the NIR window (650–900 nm), which is critical for minimizing background autofluorescence in biological tissues 1[1].
Excitation and Emission Spectra: NIR-667 exhibits a sharp excitation maximum at 670 nm and an emission maximum at 704 nm 2[3]. The 34 nm Stokes shift is sufficient to separate excitation light from the emission signal using standard Cy5.5 or custom NIR filter sets. Its high extinction coefficient and quantum yield make it exceptionally bright, even in aqueous environments where many cyanine dyes suffer from aggregation-induced quenching.
The Mechanism of Amine-Reactive Bioconjugation
The N-hydroxysuccinimide (NHS) ester moiety is the gold standard for covalently labeling primary amines on proteins (e.g., the ε-amino group of lysine residues) and amine-modified oligonucleotides.
Reaction Causality: The nucleophilic unprotonated amine attacks the electrophilic carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide as a leaving group and forming a stable, irreversible amide bond. Because the pKa of lysine side chains is approximately 10.5, physiological pH (7.4) leaves the vast majority of these amines protonated (-NH₃⁺) and non-nucleophilic. Therefore, the reaction must be buffered at pH 8.3–8.5 to increase the fraction of reactive -NH₂ groups without accelerating the competing hydrolysis of the NHS ester by water.
Workflow of amine-reactive bioconjugation using NIR-667 NHS ester.
Validated Experimental Protocol: Protein Labeling
The following protocol is a self-validating system designed to maximize the Degree of Labeling (DOL) while preventing dye hydrolysis and protein precipitation.
Step 1: Protein Preparation
-
Action: Dissolve the target protein in 0.1 M Sodium Bicarbonate buffer, pH 8.3, at a concentration of 2–10 mg/mL.
-
Causality: Bicarbonate buffers maintain the optimal pH for nucleophilic attack. Amine-containing buffers (e.g., Tris or glycine) must be strictly avoided as they will competitively react with the NHS ester, neutralizing the dye.
Step 2: Dye Solubilization
-
Action: Reconstitute NIR-667 NHS ester in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 10 mg/mL immediately before use.
-
Causality: NHS esters are highly susceptible to moisture-induced hydrolysis. Using an anhydrous solvent prevents the premature conversion of the reactive ester into a non-reactive carboxylic acid.
Step 3: Conjugation Reaction
-
Action: Slowly add a 5- to 10-fold molar excess of the NIR-667 NHS ester to the protein solution while stirring. Incubate the mixture for 1 hour at room temperature, protected from light.
-
Causality: A molar excess compensates for the inevitable partial hydrolysis of the dye in the aqueous buffer. Protection from light prevents photobleaching of the fluorophore before downstream assays.
Step 4: Purification and Validation
-
Action: Separate the NIR-667-protein conjugate from unreacted dye using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).
-
Causality: SEC separates molecules by hydrodynamic volume. The massive protein conjugate elutes in the void volume, while the small free dye molecules (MW 567.1 g/mol ) are retained in the porous matrix. The success of the reaction is validated by measuring the absorbance of the eluate at 280 nm (protein) and 670 nm (dye) to calculate the final DOL.
Advanced Applications: FRET and Hypoxia Sensing
NIR-667 is frequently utilized as a FRET donor or acceptor due to its excellent spectral overlap with various dark quenchers. A prominent example is the development of hypoxia-sensitive probes, such as HYPOX-3.
In HYPOX-3, the NIR-667 fluorophore is conjugated to a Black Hole Quencher 3 (BHQ-3) via an azo-bond 2[3]. Under normoxic conditions, the proximity of BHQ-3 quenches the 704 nm emission of NIR-667 via FRET. In hypoxic tumor microenvironments, upregulated azoreductase enzymes cleave the azo-bond, releasing the quencher and restoring the intense NIR fluorescence. This mechanistic design allows for high signal-to-noise ratio imaging of retinal and tumor hypoxia in vivo 2[3]. Furthermore, NIR-667 has been utilized to enhance fluorescence signals in peptide nucleic acid (PNA) probes for biomedical diagnostics 4[4].
Mechanistic pathway of HYPOX-3 activation and NIR-667 fluorescence in hypoxia.
Quantitative Data Summary
The following table summarizes the core physicochemical and spectral properties of NIR-667 NHS ester:
| Property | Value / Description |
| CAS Number | 151134-79-1 |
| Molecular Formula | C₃₀H₃₅ClN₄O₅ |
| Molecular Weight | 567.1 g/mol |
| Excitation Maximum (λex) | 670 nm |
| Emission Maximum (λem) | 704 nm |
| Stokes Shift | 34 nm |
| Reactivity | Primary Amines (via NHS Ester) |
| Optimal Conjugation pH | 8.3 – 8.5 |
References
-
Title: Applications of Azo-Based Probes for Imaging Retinal Hypoxia Source: ACS Publications URL: [Link]
-
Title: Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications Source: PMC - NIH URL: [Link]
Sources
Covalent Architecture: The Mechanistic and Methodological Framework for Amine-Reactive NIR-667 Dye Conjugation
Introduction to Near-Infrared Bioconjugation
Near-infrared (NIR) fluorescence imaging is a cornerstone of modern molecular imaging, offering deep tissue penetration and minimal background autofluorescence. Among the available fluorophores, NIR-667 is highly valued for its robust optical properties and stability. To attach this dye to targeting ligands, researchers utilize NIR-667 N-succinimidyl ester, a specialized bioconjugation reagent with the empirical formula C30H35ClN4O5 and a molecular weight of 567.08 g/mol [1]. This whitepaper provides a comprehensive, causality-driven guide to the mechanism, critical parameters, and experimental execution of amine-reactive NIR-667 conjugation.
Mechanistic Foundations: Nucleophilic Acyl Substitution
The conjugation of NIR-667 to biomolecules is governed by the principles of nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester acts as an activated electrophile. The primary reactive species on proteins are the ϵ -amino groups of lysine residues and the unprotonated N-terminal α -amines[2].
The mechanism proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the succinimidyl group[1]. This interaction forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the NHS leaving group, resulting in a highly stable, irreversible covalent amide bond between the NIR-667 dye and the target biomolecule[1].
Logical mechanism of NIR-667 NHS ester nucleophilic acyl substitution.
Causality in Reaction Conditions
A self-validating bioconjugation system requires a deep understanding of the thermodynamic and kinetic forces at play. Optimizing these parameters prevents under-labeling and limits fluorophore precipitation.
The pH Imperative
Because the ϵ -amino group of lysine has a high pKa (~10.5), it is predominantly protonated and non-nucleophilic at physiological pH. To ensure the amine is deprotonated and reactive, the conjugation must take place in a buffer with a slightly basic pH, typically between 8.0 and 8.5[2]. However, elevating the pH further accelerates the competing hydrolysis of the NHS ester by hydroxide ions in the aqueous environment. A pH of 8.3 is generally considered the optimal kinetic balance[3].
Buffer Selection
The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, will actively compete with the target protein for the NHS ester, drastically reducing conjugation efficiency[2]. Therefore, amine-free buffers like 0.1 M sodium bicarbonate or sodium borate are strictly required[4].
Reagent Integrity
NHS esters are highly moisture-sensitive and prone to rapid hydrolysis. The NIR-667 dye must be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately prior to the reaction[4].
Quantitative Data Summary
| Parameter | Optimal Range | Mechanistic Rationale |
| pH | 8.0 – 8.5 | Balances primary amine deprotonation (nucleophilicity) while limiting NHS ester hydrolysis[2]. |
| Buffer | 0.1 M Bicarbonate | Maintains alkaline pH without introducing competing primary amines (avoids Tris/Glycine)[3]. |
| Protein Concentration | 2.0 – 10.0 mg/mL | High concentrations drive the bimolecular reaction kinetics forward, maximizing efficiency[2],[3]. |
| Solvent | Anhydrous DMSO/DMF | Prevents premature hydrolysis of the highly moisture-sensitive NHS ester prior to mixing[4]. |
Experimental Methodology: Step-by-Step Workflow
The following protocol outlines the conjugation of NIR-667 NHS ester to a standard monoclonal antibody (IgG).
Step-by-step workflow for NIR-667 bioconjugation and purification.
Step 1: Protein Preparation
Prepare the target protein at a concentration of 2 to 10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3)[3]. If the protein is currently in a Tris-based buffer, it must be dialyzed or buffer-exchanged into the bicarbonate buffer prior to conjugation[2].
Step 2: Dye Solubilization
Briefly vortex and dissolve the NIR-667 NHS ester in anhydrous DMSO to create a 10 mM stock solution[2]. This step must be performed immediately before the reaction, as reactive compounds degrade quickly in solution[4].
Step 3: Conjugation Reaction
Slowly add the reactive dye solution to the stirring protein solution. A typical molar ratio of dye-to-protein is between 10:1 and 15:1, though this should be empirically optimized to achieve the desired Degree of Labeling (DOL)[2].
Step 4: Incubation
Incubate the reaction mixture at room temperature for 60 minutes. Because NIR-667 is a fluorophore, the reaction must be protected from light to prevent photobleaching[2].
Step 5: Quenching (Optional but Recommended)
To neutralize any remaining unreacted NHS ester, add a quenching agent such as Tris-HCl or Glycine (pH 7.4) to a final concentration of 50–100 mM, and incubate for an additional 10–15 minutes[2].
Step 6: Purification
Isolate the conjugated protein from the free dye and quenched byproducts using Size Exclusion Chromatography (SEC) or a commercially available desalting column (e.g., Sephadex G-25) equilibrated with PBS[3].
Validation: Degree of Labeling (DOL)
To validate the system, calculate the DOL by measuring the absorbance of the purified conjugate at 280 nm (protein) and at the maximum absorbance wavelength of NIR-667[2]. A correction factor must be applied to account for the dye's absorbance at 280 nm to accurately determine the final protein concentration and the number of dye molecules per antibody[2].
Sources
Advanced Profiling of NIR-667 N-Succinimidyl Ester: Molecular Weight, Solubility, and Bioconjugation Dynamics
Executive Summary
Near-infrared (NIR) fluorescence imaging, operating within the 650–900 nm optical window, is a cornerstone of modern biological imaging and diagnostic tool development. In this spectrum, tissue autofluorescence is minimized, and photon scattering is reduced, enabling deep-tissue penetration[1]. NIR-667 N-succinimidyl ester (CAS 151134-79-1) is a highly specialized, amine-reactive fluorescent dye derivative engineered for the covalent labeling of proteins, peptides, and antibodies[2].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, solubility constraints, and mechanistic causality governing the bioconjugation of NIR-667 N-succinimidyl ester. It is designed to equip researchers and drug development professionals with self-validating protocols for optimal fluorophore conjugation.
Physicochemical Profiling & Structural Causality
The efficacy of NIR-667 N-succinimidyl ester lies in its highly conjugated molecular architecture. The systematic IUPAC name is [9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium chloride[2].
The core structure comprises a chlorinated indole backbone conjugated to a xanthene fluorophore, which provides the extended π -electron system necessary for near-infrared excitation and emission[2]. The zwitterionic nature of the compound enhances its baseline interaction with aqueous biological systems[3]. However, the presence of the succinimidyl ester moiety—the reactive functional group—dictates strict solvent handling requirements to prevent premature degradation[2].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | NIR-667 N-succinimidyl ester |
| CAS Number | 151134-79-1 |
| Molecular Formula | C₃₀H₃₅ClN₄O₅ |
| Molecular Weight | 567.08 g/mol (theoretical); 567.1 g/mol (observed) |
| Spectral Properties | Near-infrared fluorescence ( λabs max: ~780-800 nm) |
| Solubility (Organic) | Soluble in anhydrous DMF, DMSO, and Acetonitrile |
| Solubility (Aqueous) | Limited; highly susceptible to hydrolysis |
| Reactive Moiety | N-hydroxysuccinimide (NHS) ester |
| Target Functional Group | Primary Amines (-NH₂) |
Data synthesized from EvitaChem chemical substance profiling[2],[3].
Solubility Constraints and Solvent Selection
A critical failure point in bioconjugation is the mismanagement of dye solubility. NIR-667 N-succinimidyl ester exhibits limited aqueous solubility and is highly sensitive to moisture[3].
The Causality of Solvent Selection: The NHS ester is an electrophile designed to react with nucleophilic amines. However, in the presence of water, the hydroxyl ion ( OH− ) acts as a competing nucleophile. If the dye is dissolved in an aqueous buffer or a degraded organic solvent, it undergoes rapid hydrolysis, converting the reactive NHS ester into an inert carboxylic acid[3].
To suppress this competing hydrolysis, the dye stock must be prepared in anhydrous dimethylformamide (DMF) or anhydrous dimethyl sulfoxide (DMSO) with a water content strictly <0.01% [3].
Competing pathways: Aminolysis (desired) vs. Hydrolysis (undesired).
The Bioconjugation Mechanism
The mechanism of action for NIR-667 N-succinimidyl ester involves the formation of a highly stable amide bond[2]. This occurs via the nucleophilic attack of a primary amine (typically the ϵ -amino group of lysine residues or the N-terminus of a peptide) on the electrophilic carbonyl carbon of the succinimidyl group[2].
The Causality of pH Control: Lysine residues possess a high pKa (~10.5). At physiological pH (7.4), the vast majority of these amines are protonated ( NH3+ ) and lack the lone pair of electrons required to act as nucleophiles. To drive the aminolysis reaction, the environmental pH must be raised to 8.3–8.5 . This specific range deprotonates a sufficient fraction of the amines to facilitate the reaction, while remaining low enough to prevent the exponential acceleration of NHS ester hydrolysis that occurs at pH > 9.0.
Standardized Experimental Protocol
The following self-validating methodology is optimized for labeling a standard monoclonal antibody or globular protein with NIR-667 NHS ester.
Phase 1: Reagent Preparation
-
Protein Buffer Exchange: Ensure the target protein is dissolved at a concentration of 1–10 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.3).
-
Critical Insight: Absolutely avoid buffers containing primary amines (e.g., Tris, glycine, or ammonium salts), as these will competitively consume the NHS ester.
-
-
Dye Stock Reconstitution: Bring the vial of NIR-667 NHS ester to room temperature before opening to prevent condensation. Dissolve the dye in high-quality, anhydrous DMSO or DMF to yield a 10 mM stock solution. Protect this solution from light.
Phase 2: The Conjugation Reaction
-
Stoichiometric Addition: Slowly spike the dye stock into the protein solution while gently vortexing. Aim for a 10-to-20-fold molar excess of dye relative to the protein.
-
Critical Insight: Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% (v/v) to prevent structural denaturation of the target protein.
-
-
Incubation: Allow the reaction mixture to incubate for 1 to 2 hours at room temperature in total darkness.
Phase 3: Purification and Validation
-
Size Exclusion Chromatography (SEC): Terminate the reaction and isolate the conjugate by passing the mixture through a pre-equilibrated SEC column (e.g., Sephadex G-25) using 1X PBS (pH 7.4) as the eluent. The high-molecular-weight labeled protein will elute first, while the low-molecular-weight unreacted dye and N-hydroxysuccinimide byproduct will be retained in the column matrix.
-
Self-Validation (Degree of Labeling): Measure the absorbance of the purified conjugate at 280 nm (to quantify protein) and at ~780 nm (to quantify NIR-667). Calculate the Degree of Labeling (DOL) using the Beer-Lambert law. An optimal DOL (typically 2-4 dyes per antibody) ensures maximum fluorescence without triggering self-quenching or altering the protein's binding affinity.
Workflow of NIR-667 NHS ester bioconjugation and purification.
References
-
Applications of Azo-Based Probes for Imaging Retinal Hypoxia - ACS Publications - [Link]
Sources
photostability and quantum yield of NIR-667 fluorophore
An In-Depth Technical Guide to the Photostability and Quantum Yield of NIR Fluorophores in the 667 nm Spectral Region
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the sensitivity, reliability, and quantitative power of an assay. In the realm of deep-tissue and in-vivo imaging, near-infrared (NIR) fluorophores are indispensable tools.[1][2] This guide provides a comprehensive technical overview of two paramount performance metrics—photostability and fluorescence quantum yield—for the class of fluorophores emitting around 667 nm, a spectral region valuable for its balance of tissue penetration and detector sensitivity.
While a specific fluorophore universally designated "NIR-667" is not a singular chemical entity, this guide will use the term to represent the class of dyes with emission maxima in this region. We will draw upon data from commercially available and academically cited examples, such as CF®660C (Abs/Em: 667/685 nm) and iRFP670 (Abs/Em: 643/670 nm), to provide a field-proven perspective on their characteristics and evaluation.[3][4]
Core Properties of NIR ~667 nm Fluorophores
Fluorophores operating in the 650-900 nm "optical window" are highly sought after because they minimize interference from biological autofluorescence and reduce light scattering, enabling deeper tissue penetration.[2][4] The ~667 nm region is particularly useful as it aligns well with common red laser lines (e.g., 633 nm, 640 nm) and sensitive detection systems.[3]
Many dyes in this class are based on a polymethine cyanine scaffold, characterized by a conjugated chain that dictates the spectral properties. The inherent challenge with many NIR dyes is that the small energy gap between the ground and first excited state, which is necessary for long-wavelength emission, can also promote non-radiative decay pathways, potentially leading to lower quantum yields.[5][6]
Table 1: Representative Spectral Properties of ~667 nm NIR Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| CF®660C | 667 | 685 | 200,000 |
| iRFP670 | 643 | 670 | 114,000 |
| Vio®Bright R667 | 645 | 668 | Data not specified |
This data is compiled from publicly available datasheets and literature.[3][4][7]
Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a direct measure of a fluorophore's emission efficiency, defined as the ratio of photons emitted to photons absorbed.[8] A high quantum yield is paramount for sensitivity, as it translates to a brighter signal for a given amount of excitation light. For drug development professionals running high-throughput screens or in-vivo imaging, a brighter probe can mean lower required concentrations, reduced laser power (and thus less phototoxicity), and a better signal-to-noise ratio.[9]
Causality in Experimental Choice: Relative vs. Absolute Quantum Yield
While an absolute quantum yield measurement using an integrating sphere is the most accurate method, it requires specialized, calibrated equipment.[10][11][12] The comparative method is far more accessible and is the standard in most research labs.[8][13] This method relies on a well-characterized reference standard with a known quantum yield in the same spectral region. The core assumption is that if the standard and the unknown sample absorb the same number of photons (i.e., have identical absorbance at the excitation wavelength), the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[8]
Experimental Protocol: Relative Quantum Yield Determination
This protocol is based on the comparative method of Williams et al.
Pillar of Trustworthiness: This protocol is self-validating through the use of a dilution series. A linear relationship between absorbance and integrated fluorescence intensity confirms that the measurements are within a concentration range free of inner filter effects and self-quenching.
-
Selection of a Standard: Choose a quantum yield standard with spectral properties that overlap significantly with the NIR-667 sample. A common standard for this region is Cresyl Violet or other well-documented NIR dyes. Ensure the standard's quantum yield is known in the same solvent you will use for your test sample.
-
Solvent and Sample Preparation:
-
Use the same spectroscopic-grade solvent for both the standard and the test sample to minimize environmental effects.
-
Prepare a series of dilutions for both the standard and the test sample. The absorbance of these solutions at the excitation wavelength must be kept low, typically below 0.1, to avoid inner filter effects.[13]
-
-
Absorbance Measurement:
-
Using a spectrophotometer, record the absorbance spectrum for each dilution of the standard and the test sample.
-
Identify the absorbance value at the chosen excitation wavelength (e.g., 640 nm).
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution.
-
Critical: Use the exact same instrument settings (excitation/emission slit widths, detector voltage, etc.) for all measurements of both the standard and the test sample.
-
-
Data Analysis:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test sample.
-
Determine the gradient (slope) of the best-fit line for each plot.
-
-
Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the test sample (ΦX):
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
ΦST is the known quantum yield of the standard.
-
GradX and GradST are the gradients from the plots for the test and standard samples, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test and standard samples (this term is 1 if the same solvent is used).[8]
-
Table 3: Reported Photostability of Representative Fluorophores
| Fluorophore | Photostability Metric | Comparison/Conditions | Reference |
| iRFP670 | t½ = 290 seconds | In HeLa cells | [4] |
| Vio®Bright R667 | Qualitative | Higher photostability than Alexa Fluor™ 647 | [14] |
Concluding Insights for Drug Development Professionals
The utility of a fluorophore like NIR-667 extends far beyond its spectral signature. For applications ranging from target validation with immunofluorescence to in-vivo tracking of antibody-drug conjugates, a comprehensive understanding of its performance is non-negotiable.
-
Brightness is Key: A fluorophore's effective brightness is a product of its extinction coefficient and its quantum yield. For NIR dyes, where quantum yields can be inherently lower, a high extinction coefficient is crucial to compensate. The iRFP670, with a quantum yield of 11.1%, is a noteworthy performer in this spectral class. [4]* Stability for Quantification: For any experiment that requires tracking a signal over time or comparing intensities across different samples, photostability is paramount. A dye with a long half-life, like iRFP670, ensures that observed changes in signal are due to biological phenomena, not fluorophore degradation. [4]The reported superior photostability of Vio®Bright R667 over a classic dye like Alexa Fluor™ 647 highlights the continuous innovation in this field. [14]* The Environment Matters: Always consider that both quantum yield and photostability can be significantly influenced by the local microenvironment, including solvent, pH, conjugation to a protein, and the presence of quenchers. Therefore, it is advisable to characterize a fluorophore's performance under conditions that closely mimic the final experimental assay.
By employing the rigorous, self-validating protocols outlined in this guide, researchers can confidently select and characterize NIR fluorophores, ensuring the generation of robust, reproducible, and quantitatively accurate data in their drug discovery and development endeavors.
References
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A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved March 23, 2026, from [Link]
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Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17–29. Available at: [Link]
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Povrozin, Y., & Terpetschnig, E. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. Retrieved March 23, 2026, from [Link]
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Fluorescence quantum yield measurement. (2021, March 10). JASCO Global. Retrieved March 23, 2026, from [Link]
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van der Krogt, G. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Retrieved March 23, 2026, from [Link]
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Shcherbakova, D. M., & Verkhusha, V. V. (2013). Near-infrared fluorescent proteins for multicolor in vivo imaging. Nature Methods, 10(8), 751–754. Available at: [Link]
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Kim, J., Lee, K. J., Kim, K., & Kim, K. (2021). Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. Communications Materials, 2(1), 1-8. Available at: [Link]
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Zhang, Y., & Hong, G. (2025). Advances in NIR-II Fluorescent Nanoprobes: Design Principles, Optical Engineering, and Emerging Translational Directions. Nanomaterials, 15(23), 1-25. Available at: [Link]
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Resch-Genger, U., Rurack, K., & DeRose, P. C. (2013). Absolute Quantum Yield Measurements of Near-Infrared Emission with Correction for Solvent Absorption. Analytical Chemistry, 85(15), 7417–7425. Available at: [Link]
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Antaris, A. L., Chen, H., Cheng, K., Sun, Y., Hong, G., Qu, C., ... & Dai, H. (2017). A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging. Nature Communications, 8(1), 1-8. Available at: [Link]
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Keyhanfar, M., & Shariati, A. M. (2017). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 19(1), 105–111. Available at: [Link]
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Kim, J., Lee, J. Y., Kim, D., & Lindsey, J. S. (2020). Driving high quantum yield NIR emission through proquinoidal linkage motifs in conjugated supermolecular arrays. Chemical Science, 11(36), 9814-9828. Available at: [Link]
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Liu, Y., Liu, Z., Wang, S., Zhang, Z., & Pu, K. (2025). Bright, Robust and Readily Accessible Fluorophore Family for NIR-II Bioimaging. Journal of the American Chemical Society. Available at: [Link]
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NIR dyes in Bioimaging: A Comprehensive Research. (2024, July 16). Macsen Labs. Retrieved March 23, 2026, from [Link]
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Frangioni, J. V. (2003). In vivo near-infrared fluorescence imaging. Current Opinion in Chemical Biology, 7(5), 626-634. Available at: [Link]
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Vio Bright 667 Dye Profile. (n.d.). FluoroFinder. Retrieved March 23, 2026, from [Link]
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Luo, S., Zhang, E., Su, Y., Cheng, T., & Shi, C. (2011). A review of NIR dyes in cancer targeting and imaging. Biomaterials, 32(29), 7127-7138. Available at: [Link]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standards for Fluorescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Available at: [Link]
-
Zhang, Z., Liu, S., Liu, J., & Tang, B. Z. (2025). A Bright Organic Fluorophore for Accurate Measurement of the Relative Quantum Yield in the NIR-II Window. Small, 21(13), e2411866. Available at: [Link]
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Serea, E., & Drapala, A. (2022). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Pharmaceutics, 14(11), 2496. Available at: [Link]
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Peng, X., & Strongin, R. M. (2010). NIR Dyes for Bioimaging Applications. Current Opinion in Chemical Biology, 14(1), 64-70. Available at: [Link]
-
Wang, R., Li, J., & Wang, L. V. (2019). The Near-Infrared-II Fluorophores and Advanced Microscopy Technologies Development and Application in Bioimaging. Bioconjugate Chemistry, 30(11), 2736-2750. Available at: [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. Available at: [Link]
-
Shaner, N. C., Lin, M. Z., McKeown, M. R., Steinbach, P. A., Hazelwood, K. L., Davidson, M. W., & Tsien, R. Y. (2008). Improving the photostability of bright monomeric orange and red fluorescent proteins. Nature Methods, 5(6), 545-551. Available at: [Link]
-
Zhang, Y., Li, M., Gao, J., Liu, N., & Zhang, J. (2023). Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging. Chemical Science, 14(12), 3203-3211. Available at: [Link]
-
Niekamp, S., Stuurman, N., & Vale, R. D. (2022). Ultra-photostable DNA FluoroCubes. Nano Letters, 22(16), 6656-6663. Available at: [Link]
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- 11. jasco-global.com [jasco-global.com]
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- 14. miltenyibiotec.com [miltenyibiotec.com]
Unlocking Near-Infrared Fluorescence: A Technical Guide on the Extinction Coefficient and Bioconjugation of NIR-667 N-Succinimidyl Ester
As a Senior Application Scientist, I approach fluorescence bioconjugation not as a simple set of instructions, but as a dynamic system of competing kinetic reactions and photophysical principles. The transition from visible-light fluorophores to near-infrared (NIR) dyes represents a critical leap in biological imaging. By operating in the "near-infrared window" (650–900 nm), researchers can dramatically reduce background fluorescence caused by Rayleigh and Raman scattering, while bypassing the natural autofluorescence of biological tissues[1][2].
Among the specialized reagents in this space is NIR-667 N-succinimidyl ester (CAS 151134-79-1) . This whitepaper provides an in-depth technical analysis of its physicochemical properties, resolves the literature gap regarding its molar extinction coefficient ( ϵ ), and details field-proven, self-validating protocols for its bioconjugation.
Structural & Photophysical Profiling of NIR-667
NIR-667 N-succinimidyl ester is engineered for high-performance amine reactivity. Its molecular architecture consists of a chlorinated indole backbone conjugated to a xanthene fluorophore, terminating in a succinimidyl ester moiety[3].
A critical advantage of NIR-667 is its zwitterionic configuration. Unlike traditional, highly hydrophobic cyanine dyes that tend to aggregate and precipitate proteins during labeling, the zwitterionic nature of NIR-667 ensures superior aqueous solubility[3]. This structural choice directly impacts the causality of experimental success: higher solubility prevents the formation of non-fluorescent H-aggregates, thereby preserving the quantum yield of the final bioconjugate.
The Extinction Coefficient ( ϵ ) Conundrum
A recurring challenge with NIR-667 is that its exact molar extinction coefficient ( ϵ ) and quantum yield are frequently unspecified in primary vendor literature[3]. However, structural analogs and competing NIR dyes in the 660–680 nm excitation range (such as CF667, ZW800-1, and Tracy 645) consistently exhibit exceptionally high ϵ values, typically ranging from 200,000 to 220,000 M⁻¹cm⁻¹ [1][3][4].
Why does ϵ matter? The extinction coefficient is not just a trivia fact; it is the critical denominator in the Degree of Labeling (DOL) equation. If ϵ is estimated incorrectly, the calculated DOL will be flawed. Overestimating ϵ leads to under-labeling, resulting in a weak signal-to-noise ratio. Underestimating ϵ leads to over-labeling, which causes fluorophore self-quenching (via Förster resonance energy transfer or static quenching) and can trigger protein precipitation.
Empirical Determination of the Extinction Coefficient
Because relying on an assumed ϵ introduces unacceptable variance into drug development workflows, the rigorous approach is to determine it empirically. The following protocol is a self-validating system : it uses linear regression to simultaneously calculate ϵ and verify the absence of dye aggregation.
Step-by-Step Methodology: UV-Vis Empirical Determination
-
Gravimetric Stock Preparation: Weigh exactly 1.00 mg of NIR-667 NHS ester using a microbalance. Dissolve in anhydrous DMSO to create a precise stock solution (e.g., 10 mM). Causality: Anhydrous DMSO prevents the premature hydrolysis of the NHS ester, which could alter the absorption profile.
-
Serial Dilution: Prepare a 6-point serial dilution of the dye in PBS (pH 7.4) ranging from 0.5 µM to 5.0 µM. Causality: PBS pH 7.4 is chosen to perfectly mimic the final physiological buffer of the intended bioconjugate, as ϵ is solvent-dependent.
-
Spectroscopic Scanning: Blank the spectrophotometer with PBS. Scan each dilution from 500 nm to 800 nm. Identify the exact absorbance maximum ( Amax ), which should peak near 667 nm.
-
Beer-Lambert Application: Plot Absorbance at Amax (y-axis) versus Molar Concentration (x-axis).
-
Self-Validation (Linear Regression): Calculate the line of best fit. An R2>0.99 validates that the dye is fully dissolved and obeying the Beer-Lambert law ( A=ϵ⋅c⋅l ). The slope of this line (assuming a 1 cm path length) is your exact molar extinction coefficient ( ϵ ). If the curve flattens at higher concentrations, it flags aggregation; restrict your calculation to the linear dynamic range.
Self-validating pipeline for empirical determination of the molar extinction coefficient.
Causality-Driven Bioconjugation Protocol
Labeling a monoclonal antibody (mAb) with an NHS ester is a race between two competing reactions: the desired nucleophilic attack by the protein's primary amines, and the undesired hydrolysis of the NHS ester by water[1]. Every step in this workflow is designed to favor the former.
Step-by-Step Methodology: Antibody Labeling
-
Buffer Exchange: Dialyze or desalt the antibody (at 2–5 mg/mL) into an amine-free buffer, specifically PBS adjusted to pH 8.3–8.5 .
-
Causality: The ϵ -amino groups of lysine residues have a pKa of ~10.5. At physiological pH (7.4), they are mostly protonated ( −NH3+ ) and non-nucleophilic. Raising the pH to 8.3–8.5 deprotonates a sufficient fraction of these amines ( −NH2 ) to drive the reaction, while balancing the rate of base-catalyzed NHS hydrolysis.
-
-
Dye Preparation: Reconstitute NIR-667 NHS ester in high-quality, anhydrous DMSO immediately before use.
-
Causality: NHS esters degrade rapidly in atmospheric moisture. Reconstituting right before the reaction ensures maximum active ester concentration.
-
-
Conjugation Reaction: Add the dye to the protein at a 3:1 to 5:1 molar ratio (dye:protein). Incubate for 1–2 hours at room temperature, protected from light.
-
Causality: This specific stoichiometry prevents over-labeling. Excessive dye leads to a high DOL, which causes the fluorophores to stack and quench their own emission.
-
-
Quenching: Add 1M Tris-HCl (pH 8.0) or Glycine to a final concentration of 50 mM, incubating for 15 minutes.
-
Causality: The primary amines in Tris/Glycine act as scavengers, aggressively reacting with any remaining NHS ester to halt the reaction at the precise desired time point.
-
-
Purification (SEC): Pass the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).
-
Self-Validation: SEC provides immediate visual and chromatographic validation. The large, labeled antibody (~150 kDa) elutes in the void volume, while the small, quenched free dye (~567 Da) is retained in the column matrix. Baseline resolution between these two peaks confirms successful purification.
-
Logical workflow of NIR-667 bioconjugation, highlighting competing hydrolysis and SEC purification.
Quantitative Data Summaries & DOL Calculation
To accurately assess the success of your conjugation, you must calculate the Degree of Labeling (DOL). Measure the absorbance of the purified conjugate at 280 nm ( A280 ) and at the dye's maximum absorbance ( Amax , ~667 nm).
Step 1: Calculate Protein Concentration (Molarity) Mprotein=ϵproteinA280−(Amax⋅CF)
(Note: CF is the correction factor for the dye's absorbance at 280 nm, typically ~0.03 to 0.05 for NIR dyes. ϵprotein for an IgG is ~210,000 M⁻¹cm⁻¹).
Step 2: Calculate Degree of Labeling (DOL) DOL=ϵdye⋅MproteinAmax
(Use the empirically determined ϵdye from Section 2, or the literature estimate of ~200,000 M⁻¹cm⁻¹).
Table 1: Physicochemical Properties of NIR-667 N-Succinimidyl Ester
| Property | Value / Description |
| CAS Number | 151134-79-1 |
| Molecular Weight | 567.08 g/mol |
| Empirical Formula | C₃₀H₃₅ClN₄O₅ |
| Excitation / Emission Max | ~667 nm / ~685 nm |
| Reactivity | Primary Amines (via NHS Ester) |
| Solubility | High (Zwitterionic structure) |
Table 2: Comparative Extinction Coefficients of Analogous NIR Dyes
| Dye Name | Abs/Em Maxima (nm) | Extinction Coefficient ( ϵ , M⁻¹cm⁻¹) | Reference |
| NIR-667 (Estimated) | 667 / 685 | ~200,000 | [EvitaChem] |
| CF®667 | 667 / 685 | 200,000 | [Biotium] |
| CF®680 | 681 / 698 | 210,000 | [Biotium] |
| Tracy 645 | 639 / 658 | 222,882 | [Sigma-Aldrich] |
References
Sources
Engineering Near-Infrared Fluorescence: A Comprehensive Technical Guide to NIR-667 N-Succinimidyl Ester in Biological Systems
Executive Summary
In the rapidly evolving landscape of molecular imaging and bioconjugation, the demand for fluorophores that bypass the optical limitations of biological tissues is paramount. NIR-667 N-succinimidyl ester (CAS 151134-79-1) has emerged as a critical reagent for researchers and drug development professionals[1]. By emitting in the near-infrared (NIR) window, this dye circumvents the high autofluorescence and light scattering typical of the visible spectrum, enabling high-contrast deep-tissue imaging and sophisticated resonance energy transfer (FRET) biosensors.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic product inserts. We will dissect the molecular architecture of NIR-667, explore the causality behind its bioconjugation kinetics, and detail self-validating protocols for its application in advanced biosensing, including Peptide Nucleic Acid (PNA) diagnostics and hypoxia-responsive probes.
Molecular Architecture and Photophysical Properties
NIR-667 N-succinimidyl ester is a specialized near-infrared fluorescent dye derivative engineered for high reactivity with primary amines[1]. Structurally, it consists of a chlorinated indole backbone conjugated to a xanthene/pyronine fluorophore, which provides an extended π-electron system[1]. This extensive conjugation is the physical mechanism that shifts its absorption and emission spectra into the NIR range (650–900 nm)[1].
The presence of the N-hydroxysuccinimide (NHS) ester moiety transforms the inert dye into an electrophilic powerhouse, primed for nucleophilic attack by aliphatic amines found on proteins, peptides, and modified oligonucleotides[1].
Table 1: Physicochemical and Photophysical Profile
| Parameter | Specification |
| IUPAC Nomenclature | [9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium chloride[1] |
| CAS Number | 151134-79-1[1] |
| Molecular Formula | C₃₀H₃₅ClN₄O₅[1] |
| Molecular Weight | 567.08 g/mol [1] |
| Excitation Maximum (λex) | ~645–670 nm (Environment-dependent)[2] |
| Emission Maximum (λem) | ~668–704 nm (Environment-dependent)[2] |
| Reactive Moiety | N-hydroxysuccinimide (NHS) ester[1] |
| Biological Target | Primary aliphatic amines (-NH₂)[1] |
Mechanistic Principles of Amine-Reactive Bioconjugation
The utility of NIR-667 NHS ester lies in its predictable and stable conjugation chemistry. The reaction proceeds via nucleophilic acyl substitution .
The Causality of pH Selection: For the reaction to occur, the target primary amine (e.g., the ε-amino group of lysine residues) must be in its unprotonated, nucleophilic state. This necessitates a reaction buffer with a slightly basic pH (typically 7.5 to 8.5). However, if the pH is pushed too high (>8.5), the rate of NHS ester hydrolysis—where water acts as the nucleophile—outpaces the amine conjugation, rapidly degrading the reactive dye into a non-reactive carboxylic acid.
Reaction mechanism of NIR-667 NHS ester with primary amines to form stable bioconjugates.
Advanced Biological Applications
Peptide Nucleic Acid (PNA) Biosensors and FRET
Peptide Nucleic Acids (PNAs) are DNA mimics utilized in advanced diagnostics. Because PNAs lack a negatively charged phosphate backbone, they hybridize with target DNA/RNA with exceptionally high affinity. NIR-667 is frequently utilized as a FRET acceptor in Forced Intercalation (FIT) probes[3].
In these systems, a donor dye like Thiazole Orange (TO) is incorporated into the PNA. In a single-stranded state, TO's fluorescence is quenched due to free rotation around its methine bond[3]. Upon hybridization to target DNA, TO intercalates, becomes planar, and fluoresces, acting as a FRET donor to the covalently attached NIR-667[3]. This energy transfer results in a massive 15- to 89-fold increase in NIR-667 fluorescence , providing a highly sensitive, wash-free diagnostic signal[3].
Hypoxia-Responsive Probes (e.g., HYPOX-3)
Retinal hypoxia is a primary driver of blinding disorders. Researchers have engineered smart probes like HYPOX-3 by linking NIR-667 to a Black Hole Quencher 3 (BHQ-3) via an azo bond[4].
Under normoxic conditions, the BHQ-3 completely quenches the NIR-667 emission via FRET[4]. However, in hypoxic environments (0.1% to 1% O₂), upregulated azoreductase enzymes cleave the azo bond[4]. This physical separation of the quencher from the fluorophore restores the NIR signal, yielding a highly specific 6.6-fold fluorescence enhancement at 704 nm[4].
Mechanism of azo-based hypoxia probes utilizing NIR-667 fluorescence dequenching.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a measurable checkpoint to verify success before proceeding to expensive in vivo or cellular models.
Protocol 1: Protein/Antibody Labeling with NIR-667 NHS Ester
Objective: Covalently conjugate NIR-667 to a monoclonal antibody while preserving target affinity.
-
Preparation of the Dye: Dissolve NIR-667 NHS ester in high-quality, anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Expert Insight: NHS esters are highly hygroscopic. Using standard laboratory DMSO introduces water, leading to rapid hydrolysis of the ester into a non-reactive carboxylate.
-
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) at 2–5 mg/mL.
-
Expert Insight: Tris or glycine buffers contain primary amines that will competitively consume the dye. If your protein is in Tris, you must perform dialysis or use a desalting column first.
-
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the dye to the protein solution. Mix gently and incubate for 1 hour at room temperature, protected from light.
-
Purification: Remove unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with PBS (pH 7.4). The labeled protein will elute first, followed by the smaller free dye.
-
Self-Validation (Degree of Labeling - DOL): Measure the absorbance of the conjugate at 280 nm (protein) and 667 nm (dye). Calculate the DOL to ensure a ratio of 1 to 3 dyes per antibody. A DOL < 1 indicates failed conjugation (likely due to hydrolyzed dye); a DOL > 5 risks protein precipitation and quenched fluorescence.
Protocol 2: In Vitro Hypoxia Assay using NIR-667 Probes (HYPOX-3 Model)
Objective: Quantify cellular hypoxia using an azo-cleavable NIR-667 probe.
-
Cell Culture: Seed human retinal pigment epithelial cells (ARPE-19) or rat retinal neuronal cells (R28) in low-glucose DMEM supplemented with Fetal Bovine Serum[4]. Grow to 90% confluency[2].
-
Probe Incubation: Treat cells with 10 μM of the HYPOX-3 probe in complete media (using 0.04% DMSO as a cosolvent)[2].
-
Hypoxia Induction: Place the experimental plate in a controlled hypoxia chamber (0.1% O₂) for 4 hours[4]. Maintain a control plate in a standard normoxic incubator (Ambient O₂).
-
Washout Phase: Wash cells 4 times with prewarmed Hank's Buffered Salt Solution (HBSS)[2]. Allow cells to rest for 1 hour, then wash 4 additional times[2].
-
Expert Insight: This rigorous washout removes uncleaved extracellular probe and free quencher, ensuring the measured signal is strictly intracellular.
-
-
Self-Validation & Measurement: Read fluorescence using a microplate reader (Excitation: 670 nm; Emission: 704 nm)[2]. The normoxic control validates the baseline quenching efficiency of the BHQ-3, while the hypoxic plate should demonstrate a statistically significant (up to 6.6-fold) signal enhancement[4].
References
- EvitaChem:Buy NIR-667 N-succinimidyl ester (EVT-1198084) | 151134-79-1
- PMC - NIH:Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applic
- PMC - NIH:Applications of Azo-Based Probes for Imaging Retinal Hypoxia
- ACS Publications:Applications of Azo-Based Probes for Imaging Retinal Hypoxia
Sources
Application Note: Advanced Protocol for Antibody Bioconjugation with NIR-667 N-Succinimidyl Ester
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).
Introduction & Mechanistic Overview
Near-infrared (NIR) fluorescence imaging is a critical modality in modern drug development, offering deep tissue penetration and minimal biological autofluorescence[1]. NIR-667 N-succinimidyl (NHS) ester is a highly reactive, specialized xanthene-derivative fluorophore designed for the covalent labeling of primary amines on proteins, peptides, and antibodies[2]. This application note provides an expert-level, self-validating protocol for the bioconjugation of IgG antibodies with NIR-667 NHS ester, ensuring an optimal Degree of Labeling (DOL) while preserving antigen-binding avidity.
Mechanistic Causality: The Chemistry of NHS Esters
The conjugation relies on a nucleophilic acyl substitution mechanism. The NHS ester moiety acts as an electrophile, which is attacked by the unprotonated primary amines (nucleophiles) of lysine residues on the antibody surface. This reaction yields a highly stable covalent amide bond and releases N-hydroxysuccinimide as a byproduct[3].
The Causality of pH Optimization: The reaction is strictly pH-dependent. At a physiological pH of 7.4, the vast majority of lysine ϵ -amino groups (pKa ~10.5) are protonated ( −NH3+ ) and lack nucleophilicity. By buffering the reaction to pH 8.3–8.5, the equilibrium shifts to increase the concentration of the reactive unprotonated amine ( −NH2 ). However, exceeding pH 9.0 must be avoided, as it exponentially accelerates the competitive hydrolysis of the NHS ester by hydroxide ions, rendering the dye permanently inactive[3].
Reaction mechanism of NIR-667 NHS ester with primary amines on antibody lysine residues.
Physicochemical Properties of NIR-667 NHS Ester
Understanding the physical properties of the dye is essential for calculating stoichiometry and ensuring solvent compatibility[2].
| Property | Specification |
| Chemical Name | [9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylazanium chloride |
| CAS Number | 151134-79-1 |
| Molecular Formula | C30H35ClN4O5 |
| Molecular Weight | 567.08 g/mol |
| Reactive Group | N-hydroxysuccinimide (NHS) ester |
| Target Reactivity | Primary amines ( −NH2 ) |
| Solvent Compatibility | Anhydrous DMSO or DMF |
| Primary Application | Bioconjugation, In vivo NIR imaging |
Experimental Design & Critical Parameters
-
Buffer Selection: Antibodies must be in an amine-free buffer. Tris or glycine buffers contain primary amines that will aggressively compete with the antibody for the NHS ester, quenching the reaction. Sodium azide (a common preservative) can also interfere. Buffer exchange into 0.1 M Sodium Bicarbonate buffer (pH 8.3) is mandatory prior to labeling[3].
-
Stoichiometry and DOL: For standard IgG antibodies (~150 kDa), a starting molar dye-to-antibody ratio of 5:1 to 10:1 is recommended[3]. The optimal target DOL is typically 2 to 4. A DOL > 5 often leads to fluorophore self-quenching (homo-FRET), increased hydrophobicity, antibody aggregation, and potential occlusion of the Complementarity-Determining Regions (CDRs), which reduces binding avidity[4].
Step-by-step experimental workflow for antibody labeling and purification.
Step-by-Step Labeling Protocol
Phase 1: Preparation & Buffer Exchange
-
Equilibrate a desalting spin column (e.g., Zeba Spin or PD-10) with 0.1 M Sodium Bicarbonate buffer (pH 8.3).
-
Process 1–5 mg of the target IgG antibody through the column according to the manufacturer's instructions to remove any amine-containing preservatives[3].
-
Concentrate the antibody to 2.0 – 5.0 mg/mL.
-
Causality: Higher protein concentrations drive the bimolecular reaction forward, significantly increasing conjugation efficiency and reducing the likelihood of dye hydrolysis[3].
-
Phase 2: Dye Reconstitution & Conjugation
-
Centrifuge the lyophilized NIR-667 NHS ester vial briefly to gather the powder at the bottom.
-
Reconstitute the dye in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.
-
Causality: NHS esters are acutely moisture-sensitive. Using an anhydrous solvent prevents premature hydrolysis of the ester into an unreactive carboxylic acid[5].
-
-
Calculate the required volume of dye to achieve a 5:1 to 10:1 molar ratio of dye to antibody[4].
-
Mix: Slowly add the calculated volume of dye to the antibody solution while vortexing gently. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation[5].
-
Incubate the reaction mixture at room temperature (20–25°C) for 1 to 2 hours, protected from light[4].
Phase 3: Purification
-
Equilibrate a fresh size-exclusion chromatography (SEC) column (e.g., Bio-Gel P-100 or Sephadex G-25) with 1X PBS (pH 7.4)[6].
-
Load the reaction mixture onto the column.
-
Elute with PBS. The labeled antibody (high molecular weight) will elute first, while the smaller unreacted free dye and NHS leaving groups will be retained in the column matrix[6].
Characterization: Calculating the Degree of Labeling (DOL)
To validate the success of the protocol, the DOL must be quantified using a UV-Vis spectrophotometer[4].
-
Measure the absorbance of the purified conjugate at 280 nm ( A280 ) and at the dye's maximum absorption wavelength ( Amax≈667 nm).
-
Calculate Dye Molarity: Mdye=ϵdyeAmax
(Note: Utilize the specific molar extinction coefficient ϵdye provided by the manufacturer. For NIR xanthene derivatives, this is typically ~150,000 to 200,000 M−1cm−1 ).
-
Calculate Protein Molarity: Mprotein=ϵproteinA280−(Amax×CF)
(Where ϵprotein for an IgG antibody is ~210,000 M−1cm−1 [6], and CF is the Correction Factor of the dye at 280 nm, compensating for the dye's intrinsic absorbance at the protein's measurement wavelength).
-
Calculate DOL: DOL=MproteinMdye
Troubleshooting Matrix
| Observation | Probable Causality | Corrective Action |
| Low Degree of Labeling (DOL < 1) | Competing primary amines in reaction buffer (e.g., Tris, Glycine)[3]. | Perform rigorous buffer exchange into amine-free 0.1 M Sodium Bicarbonate (pH 8.3) prior to labeling. |
| Hydrolysis of NHS ester due to moisture[5]. | Reconstitute dye in high-quality, anhydrous DMSO immediately before use. Do not store reconstituted dye in aqueous buffers. | |
| Suboptimal reaction pH[3]. | Ensure buffer pH is precisely 8.3–8.5. Lower pH keeps lysines protonated and unreactive. | |
| High DOL (> 5) / Signal Quenching | Excessive dye-to-antibody molar ratio[4]. | Reduce the initial stoichiometric ratio from 10:1 to 5:1 or lower. |
| Protein Precipitation | Excessive DMSO concentration[5]. | Ensure final DMSO concentration in the reaction mixture does not exceed 10% (v/v). |
| Over-labeling causing severe hydrophobicity. | Decrease reaction time or lower the dye-to-antibody molar ratio to prevent excessive hydrophobic dye attachment. |
References
-
National Institutes of Health (NIH). High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence. Available at:[Link]
-
LICORbio. IRDye 800CW NHS Ester Near-Infrared Dye Protocol. Available at:[Link]
-
ACS Publications. Applications of Azo-Based Probes for Imaging Retinal Hypoxia. Available at:[Link]
Sources
- 1. Applications of Azo-Based Probes for Imaging Retinal Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
- 6. resources.revvity.com [resources.revvity.com]
In Vivo Fluorescence Imaging Using NIR-667 Conjugated Proteins: Application Note & Protocol
Introduction to Near-Infrared (NIR) Imaging & NIR-667
In vivo optical imaging relies heavily on the near-infrared (NIR) spectrum (650–900 nm) to bypass the limitations of visible light[1]. Within this "optical window," mammalian tissue is highly transparent because the combined absorption and scattering of photons by endogenous chromophores—such as hemoglobin, melanin, and water—is minimal[1].
NIR-667 is a specialized near-infrared fluorescent dye featuring a chlorinated indole backbone conjugated to a xanthene fluorophore[2]. When functionalized as an N-succinimidyl (NHS) ester, NIR-667 becomes highly reactive toward primary amines, making it an optimal candidate for labeling monoclonal antibodies, peptides, and other protein-based targeting ligands[2]. Its photophysical properties allow for deep-tissue penetration with excellent signal-to-background ratios[3].
Table 1: Physicochemical Properties of NIR-667 N-Succinimidyl Ester
| Property | Specification / Value |
| CAS Number | 151134-79-1 |
| Molecular Weight | 567.08 g/mol |
| Empirical Formula | C₃₀H₃₅ClN₄O₅ |
| Excitation Maximum | ~640 – 670 nm |
| Emission Maximum | ~670 – 704 nm |
| Reactive Group | N-succinimidyl (NHS) ester |
| Target Functional Group | Primary Amines (-NH₂) |
Mechanistic Rationale for Experimental Choices
Conjugation Chemistry: The NHS ester of NIR-667 undergoes a nucleophilic acyl substitution when exposed to primary amines, such as the ϵ -amino group of lysine residues on proteins[2]. Causality: The reaction buffer must be strictly maintained at pH 8.0–8.5. At this pH, a significant fraction of lysine amines are deprotonated and highly nucleophilic. If the pH is too low, the amines remain protonated and unreactive; if the pH exceeds 8.5, the competing hydrolysis of the NHS ester into an unreactive carboxylic acid accelerates rapidly, ruining conjugation efficiency.
Degree of Labeling (DOL): DOL is a critical self-validating metric for the synthesized conjugate. Causality: Over-labeling a protein (DOL > 4) causes fluorophore self-quenching due to spatial proximity (Förster resonance energy transfer or static quenching) and increases the hydrophobicity of the conjugate. This altered isoelectric point and increased hydrophobicity lead to rapid, non-specific hepatic clearance rather than targeted tissue accumulation[4]. A DOL of 1.5 to 3.0 dye molecules per protein is generally optimal for preserving antibody affinity and maximizing in vivo pharmacokinetics[4].
Caption: Step-by-step workflow of NIR-667 protein conjugation and subsequent in vivo fluorescence imaging.
Protocol 1: Synthesis and Validation of NIR-667-Protein Conjugates
This protocol provides a self-validating system to ensure the generated imaging probe is active, unquenched, and free of background-inducing contaminants.
Step 1: Protein Preparation
-
Buffer exchange 1–5 mg of your target protein into 0.1 M Sodium Bicarbonate buffer (pH 8.3) using a spin desalting column or dialysis cassette. Note: Do not use Tris or glycine buffers. These contain primary amines that will competitively consume the NIR-667 NHS ester, resulting in failed protein labeling.
Step 2: Dye Solubilization
-
Dissolve the NIR-667 N-succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use. Note: NHS esters rapidly hydrolyze in atmospheric moisture. Discard any unused reconstituted dye after the experiment.
Step 3: Conjugation Reaction
-
Add a 5- to 10-fold molar excess of the NIR-667 dye to the protein solution. Add the dye dropwise while vortexing gently to prevent localized dye precipitation.
-
Incubate the mixture for 1 hour at room temperature in the dark to prevent photobleaching of the xanthene core.
Step 4: Purification
-
Remove unreacted, free NIR-667 dye using size-exclusion chromatography (SEC) (e.g., Sephadex G-25 column) equilibrated with 1X PBS (pH 7.4). Note: Free dye will cause massive systemic background signal in vivo. SEC effectively separates the high-molecular-weight protein conjugate (fast fraction) from the low-molecular-weight free dye (slow fraction).
Step 5: Validation (DOL Calculation)
-
Measure the absorbance of the purified conjugate at 280 nm ( A280 ) and at the dye's maximum absorbance (~670 nm, A670 ).
-
Calculate the DOL using the Beer-Lambert law, factoring in the correction factor for the dye's absorbance at 280 nm to accurately determine protein concentration. Ensure the final DOL is between 1.5 and 3.0.
Protocol 2: In Vivo Fluorescence Imaging Workflow
Step 1: Animal Preparation
-
Utilize athymic nude mice to minimize auto-fluorescence and photon scattering caused by fur.
-
Maintain mice on a low-fluorescence, alfalfa-free diet for at least 1 week prior to imaging to eliminate gastrointestinal autofluorescence caused by chlorophyll derivatives.
Step 2: Administration
-
Inject 50–100 µg of the highly purified NIR-667-protein conjugate intravenously (IV) via the lateral tail vein.
Step 3: Clearance Phase (Critical Timing)
-
Wait 24–48 hours post-injection before primary imaging. Causality: Monoclonal antibodies and large proteins have long systemic circulation half-lives. Imaging immediately post-injection results in high vascular background. Waiting allows the Enhanced Permeability and Retention (EPR) effect or active receptor targeting to concentrate the probe in the tumor, while unbound conjugate is cleared via the reticuloendothelial system (RES) and kidneys[4].
Step 4: Image Acquisition
-
Anesthetize the animal using 2% isoflurane.
-
Place the subject in an in vivo imaging system (e.g., IVIS Spectrum).
-
Set the excitation filter to ~640–670 nm and the emission filter to ~700–720 nm to capture the 704 nm emission peak of NIR-667[3].
Caption: Pharmacokinetic pathway demonstrating target accumulation and background clearance of NIR-667 conjugates.
Data Interpretation & Quantitative Analysis
Evaluating the success of an in vivo imaging session requires analyzing the Signal-to-Noise Ratio (SNR) and the Tumor-to-Background Ratio (TBR). If suboptimal imaging data is acquired, consult the troubleshooting matrix below.
Table 2: Troubleshooting In Vivo Signal-to-Noise Ratios (SNR)
| Observed Issue | Causality / Mechanism | Corrective Action |
| High Systemic Background | Insufficient clearance time or presence of unreacted free dye in the injectate. | Perform SEC purification again prior to injection; increase post-injection wait time to 48–72 hours. |
| Low Target Signal | Over-labeling (DOL > 4) causing fluorophore self-quenching, or low target antigen expression. | Reduce molar excess of dye during conjugation; strictly validate DOL via spectrophotometry. |
| High Liver Accumulation | Altered protein isoelectric point (pI) or aggregation due to excessive dye hydrophobicity. | Synthesize a new batch with a lower dye-to-protein ratio to preserve the protein's native hydrophilic state. |
References
-
"Applications of Azo-Based Probes for Imaging Retinal Hypoxia". ACS Publications.[Link]
-
"Near-infrared fluorescent proteins for multicolor in vivo imaging". PMC - NIH.[Link]
-
"Role of Fluorophore Charge on the In Vivo Optical Imaging Properties of Near-Infrared Cyanine Dye/Monoclonal Antibody Conjugates". PMC - NIH.[Link]
Sources
- 1. Near-infrared fluorescent proteins for multicolor in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. evitachem.com [evitachem.com]
- 3. Applications of Azo-Based Probes for Imaging Retinal Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Fluorophore Charge on the In Vivo Optical Imaging Properties of Near-Infrared Cyanine Dye/Monoclonal Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Covalent Conjugation and Optimization of Synthetic Peptides with NIR-667 NHS Ester
Introduction & Scope
Near-infrared (NIR) fluorophores are indispensable tools for in vivo imaging, diagnostics, and deep-tissue tracking due to their ability to bypass biological autofluorescence. NIR-667 (Empirical Formula: C30H35ClN4O5, MW: 567.08 g/mol ) is a highly robust dye engineered for these applications, featuring strong reactivity with primary amines[1].
Functionalizing synthetic peptides with NIR-667 via N-hydroxysuccinimide (NHS) ester chemistry is the gold-standard approach for targeting N-terminal α -amines and Lysine ϵ -amines. However, successful bioconjugation is not a mere mixing of reagents; it requires rigorous control over reaction thermodynamics and kinetics. This application note provides a field-proven, self-validating protocol, detailing the mechanistic causality behind each experimental parameter to ensure high-yield, reproducible labeling.
Mechanistic Rationale: The Kinetics of Conjugation vs. Hydrolysis
The reaction between an NHS ester and a primary amine proceeds via nucleophilic acyl substitution. The efficiency of this reaction is governed by a strict thermodynamic balance between target conjugation and unwanted dye hydrolysis.
-
The pH Balancing Act: The nucleophilicity of the peptide depends on the deprotonation state of its primary amines. At physiological pH (7.4), most lysine residues (pKa ~10.5) are protonated and unreactive. Elevating the pH to an optimal window of 8.3–8.5 shifts the equilibrium, generating a sufficient pool of free nucleophiles[2]. However, exceeding pH 8.5 exponentially accelerates the competing hydrolysis of the NHS ester into an unreactive carboxylic acid[3].
-
Solvent Integrity: NHS esters are highly moisture-sensitive. They must be reconstituted in anhydrous, high-quality dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Crucially, DMF degrades over time into dimethylamine—a potent nucleophile that will rapidly consume the NIR-667 NHS ester. Therefore, amine-free, odor-free solvents are non-negotiable[3].
Logical mechanism of nucleophilic acyl substitution between peptide amines and NHS esters.
Quantitative Reaction Parameters
To ensure reproducibility, all critical quantitative parameters and their underlying scientific rationale are summarized below.
Table 1: Optimal Reaction Parameters for NIR-667 Labeling
| Parameter | Optimal Value | Scientific Rationale |
| Buffer pH | 8.3 – 8.5 | Balances amine deprotonation (nucleophilicity) against NHS ester hydrolysis[2]. |
| Peptide Concentration | 1 – 10 mg/mL | High concentration favors bimolecular conjugation kinetics over unimolecular hydrolysis[3]. |
| Molar Excess (Dye) | 3x to 8x | Ensures pseudo-first-order kinetics for high-yield mono-labeling[2]. |
| Co-solvent Volume | ≤ 10% (v/v) | Prevents peptide denaturation while maintaining hydrophobic dye solubility[3]. |
| Incubation Time | 2 – 4 hours | Sufficient time for reaction completion at room temperature (20-25°C)[2]. |
Step-by-Step Experimental Protocol
Phase 1: Preparation of Reagents
-
Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate ( NaHCO3 ) buffer and adjust the pH strictly to 8.3.
-
Causality: Avoid Tris or glycine buffers, as their primary amines will competitively react with the NHS ester, quenching the dye[3].
-
-
Peptide Solubilization: Dissolve the synthetic peptide in the NaHCO3 buffer to a final concentration of 1–10 mg/mL. Ensure the peptide was lyophilized free of ammonium acetate salts during its initial synthesis.
-
Dye Reconstitution: Equilibrate the NIR-667 NHS ester vial to room temperature before opening to prevent condensation. Dissolve the dye in anhydrous, amine-free DMF to a concentration of 10 mg/mL immediately prior to use[3].
Phase 2: Conjugation Reaction
-
Stoichiometric Addition: Calculate the required dye volume to achieve an 8-fold molar excess over the peptide[3].
-
Mixing: Add the NIR-667 solution dropwise to the peptide solution while vortexing gently. Ensure the total organic solvent volume does not exceed 10% of the final reaction mixture.
-
Causality: Dropwise addition prevents localized precipitation of the hydrophobic dye before it can disperse into the aqueous phase.
-
-
Incubation: Protect the reaction vessel from light (using aluminum foil) and incubate at room temperature for 2 to 4 hours[2].
Phase 3: Purification & Self-Validating Quality Control
-
Quenching (Optional): Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Purification: Separate the labeled peptide from free dye and N-hydroxysuccinimide byproducts using Preparative RP-HPLC or a Sephadex G-25 size-exclusion column[3].
-
Self-Validation Checkpoint (Degree of Labeling): A trustworthy protocol must be self-validating. Measure the absorbance of the purified conjugate at 280 nm (peptide) and ~667 nm (NIR-667). Calculate the Degree of Labeling (DOL). A DOL between 0.8 and 1.2 confirms successful mono-labeling, validating both the stoichiometry calculations and the buffer pH integrity.
Workflow for the covalent conjugation of synthetic peptides with NIR-667 NHS ester.
Troubleshooting Matrix
When scaling up or adapting this protocol for complex peptides, deviations may occur. Use the following matrix to diagnose and correct systemic failures.
Table 2: Troubleshooting Guide
| Observation | Root Cause Analysis | Corrective Action |
| Low Degree of Labeling (DOL < 0.5) | Buffer pH dropped below 8.0, leaving amines protonated. | Verify buffer pH. Do not use PBS (pH 7.4) for time-sensitive NHS ester labeling. Monitor pH during large-scale reactions[2]. |
| Low Degree of Labeling (DOL < 0.5) | Amine contamination in buffer or solvent. | Ensure peptide is free of Tris/ammonium salts. Verify DMF has no "fishy" odor (dimethylamine)[3]. |
| Dye Precipitation | Co-solvent volume too low or added too rapidly. | Add dye dropwise; ensure up to 10% DMF/DMSO is present in the final mix to maintain solubility. |
| Excessive Unreacted Dye | NHS ester hydrolyzed prior to use due to moisture. | Use freshly prepared dye in anhydrous solvents. Do not store aqueous dye solutions[3]. |
References[2] Interchim. "Protocol: NHS Ester Labeling of Amino-Biomolecules." Interchim.fr. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHql8hZq_F9-JMc_IuXtjKC4075H5YRamOf1Ti1vEhOpT09HWxz0PoPKTZLlbuv1az7--z3jyAtVr9RzSRY5SftXp_8dkRi9r140eHg-NSPq4l_X_qdNwmQSoSaHZyBcivnFQ==[3] Lumiprobe. "NHS Ester Labeling of Biomolecules Containing Primary Amino Groups." Lumiprobe.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjb8l590v7eY2kSvxbq-QLHrngh7D2bif4CKEZK8t-_HkuokLgA2RIOm8tnHPAkAtYEhVyZ8oeiypWJ_Tau2mQ6bzFLuG5Qsf-eqAcOG6C5BUb74lT5PRt2wkxQ74kTA8ROwa_Sbpac3HvEDEBbart[1] EvitaChem. "Buy NIR-667 N-succinimidyl ester (EVT-1198084) | 151134-79-1." Evitachem.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdUmbi8_AtUz125vubFvcFE8cAOoRwXO2icOS7XtYANc0GWdTFGJ6HCCtsBVcN4nHL38wjZDc05B0IRqJb_ykTp3KB5aC_Ic7-rk5azYjilL6-TYQH05Gpa6ukvyu2p41RTeHIS02I
Sources
Application Note: Optimization and Calculation of Degree of Labeling (DOL) for NIR-667 NHS Ester Bioconjugation
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Principles
The covalent attachment of near-infrared (NIR) fluorophores to monoclonal antibodies and therapeutic proteins is a critical step in developing deep-tissue imaging agents and targeted therapeutics. NIR-667 N-succinimidyl (NHS) ester is a specialized, zwitterionic fluorescent dye that exhibits high water solubility and minimal background autofluorescence, making it ideal for in vivo biological imaging[1].
The Causality of NHS Ester Chemistry
NHS esters are the gold standard for bioconjugation because they selectively target primary aliphatic amines ( −NH2 ), such as the ϵ -amino groups of lysine residues and the N-terminus of proteins[2]. The reaction proceeds via a nucleophilic acyl substitution.
To achieve a self-validating and reproducible protocol, researchers must balance two competing kinetic pathways (visualized in Figure 2):
-
Productive Conjugation: The target amine must be deprotonated to act as a nucleophile. Because the pKa of lysine side chains is ~10.5, the reaction buffer must be maintained at a slightly basic pH (typically 8.0–8.5) to ensure a sufficient fraction of reactive amines[3].
-
Destructive Hydrolysis: NHS esters are highly susceptible to moisture. At higher pH levels (pH > 9.0), the rate of competing hydrolysis—where water attacks the ester to form an unreactive carboxylic acid—accelerates drastically, neutralizing the dye before it can conjugate[2].
By strictly controlling pH, solvent anhydrousness, and molar ratios, this protocol ensures an optimal Degree of Labeling (DOL) —the average number of dye molecules per protein. Over-labeling causes hydrophobic aggregation and fluorescence self-quenching (via π−π stacking), while under-labeling results in a poor signal-to-noise ratio.
Physicochemical Properties
Summarizing the quantitative data of the fluorophore ensures accurate downstream mathematical modeling for the DOL calculation.
Table 1: Physicochemical Properties of NIR-667 NHS Ester
| Property | Value / Description |
| Molecular Formula | C30H35ClN4O5 [1] |
| Molecular Weight | 567.1g/mol [1] |
| Absorption Maximum ( λmax ) | ∼670nm [4] |
| Emission Maximum | ∼704nm [4] |
| Extinction Coefficient ( εdye ) | ∼200,000M−1cm−1 (Typical for analogous NIR dyes)[1] |
| Correction Factor ( CF280 ) | ∼0.05 (Empirical verification recommended) |
| Reactivity | Primary amines (Lysine residues, N-terminus) |
Experimental Workflow & Protocol
Figure 1: Workflow for bioconjugation and DOL calculation of NIR-667 NHS ester to proteins.
Step-by-Step Methodology
Step 1: Protein Preparation
-
Action: Dissolve or buffer-exchange the target antibody into 0.1M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5−5.0mg/mL [3].
-
Causality: Concentrations below 2.0mg/mL drastically reduce bimolecular collision rates, lowering conjugation efficiency[3]. The solution must be absolutely free of amine-containing stabilizers (e.g., Tris, glycine, BSA), as these will act as competitive nucleophiles and scavenge the dye[5].
Step 2: Dye Preparation
-
Action: Reconstitute the NIR-667 NHS ester in high-quality, anhydrous DMSO or DMF to a concentration of 10mg/mL [6].
-
Causality: Moisture induces rapid hydrolysis. Using anhydrous solvent prevents the premature conversion of the reactive ester into an inert carboxylic acid[5]. Let the dye vial equilibrate to room temperature before opening to prevent condensation.
Step 3: Conjugation Reaction
-
Action: Add a 10- to 20-fold molar excess of the dye to the protein solution. Mix gently by pipetting and incubate for 1 hour at room temperature, protected from light[6].
-
Causality: This specific molar excess drives the reaction forward to achieve the optimal diagnostic DOL window of 2.0–4.0 for IgGs[7].
Step 4: Quenching
-
Action: Add 1M Tris (pH 8.0) to achieve a final concentration of 100mM . Incubate for 15 minutes at room temperature[5].
-
Causality: The primary amines in Tris rapidly react with any residual NHS ester, halting the reaction and preventing off-target conjugation during the purification phase[5].
Step 5: Purification
-
Action: Pass the reaction mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with 1X PBS[3].
-
Causality: SEC separates the large, labeled protein conjugate (which elutes first in the void volume) from the small, quenched dye molecules retained in the porous matrix[3].
Mathematical Determination of DOL (Quality Control)
The protocol relies on a self-validating mathematical QC step. By measuring the UV-Vis absorbance of the purified conjugate, you can verify the success of the reaction.
Measure the absorbance of the purified conjugate at 280nm ( A280 ) and at the dye's absorption maximum ( Amax≈670nm )[7].
1. Calculate the Molar Concentration of the Dye: Cdye=εdye×LAmax
2. Calculate the Molar Concentration of the Protein: Because the NIR dye inherently absorbs some light at 280nm , you must subtract this contribution using the Correction Factor ( CF280 ) to avoid artificially inflating the protein concentration[7].
Cprotein=εprotein×LA280−(Amax×CF280)3. Calculate the Degree of Labeling (DOL): DOL=CproteinCdye
(Where L is the cuvette path length in cm, εprotein for a typical IgG is 203,000M−1cm−1 [7], and εdye for NIR-667 is ∼200,000M−1cm−1 [1].)
Kinetic Considerations & Troubleshooting
Figure 2: Competing kinetic pathways: productive amide bond formation vs. NHS ester hydrolysis.
If your calculated DOL falls outside the optimal range (2.0 - 4.0), consult the mechanistic troubleshooting table below.
Table 2: Diagnostic Troubleshooting for Bioconjugation
| Observation | Mechanistic Cause | Corrective Action |
| DOL < 1.0 (Under-labeling) | Competing hydrolysis outpaced conjugation, or amine-containing contaminants (Tris/Glycine) scavenged the dye. | Ensure DMSO is strictly anhydrous. Verify buffer exchange to 0.1MNaHCO3 (pH 8.3) was complete prior to reaction. |
| DOL > 5.0 (Over-labeling) | Excessive molar ratio of dye to protein during the reaction phase. | Reduce the initial dye-to-protein molar excess from 20x to 5-10x. |
| Protein Precipitation | Over-labeling caused excessive masking of hydrophilic surface amines, increasing hydrophobicity. | Lower the dye molar excess. Add 0.1% Tween-20 or BSA post-purification as a stabilizing agent. |
| Low Fluorescence Yield | Self-quenching due to spatial proximity of multiple fluorophores ( π−π stacking). | Optimize conjugation to achieve a target DOL closer to 2.0. |
References
-
Applications of Azo-Based Probes for Imaging Retinal Hypoxia - PMC - NIH[Link]
-
NHS ester protocol for labeling proteins - Abberior Instruments[Link]
-
Glen Report 33-13: Application Note – Protein Labeling with NHS Esters [Link]
-
This protocol outlines antibody conjugation by NHS-esters - Fürth lab [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. biotium.com [biotium.com]
- 4. Applications of Azo-Based Probes for Imaging Retinal Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. furthlab.xyz [furthlab.xyz]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
Optimal Buffer Selection and Conjugation Protocol for NIR-667 NHS Ester
Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Self-Validating Protocol
Executive Summary
The conjugation of near-infrared (NIR) fluorophores, such as the NIR-667 N-hydroxysuccinimide (NHS) ester, to monoclonal antibodies or therapeutic proteins is a critical step in developing in vivo imaging agents and targeted therapeutics. While NHS ester chemistry is a ubiquitous bioconjugation tool, the reaction's success is entirely dictated by the microenvironment—specifically, the pH and composition of the reaction buffer. This application note provides an in-depth mechanistic analysis of NHS ester reactivity and establishes a self-validating protocol for optimizing NIR-667 conjugation, ensuring high reproducibility, optimal Degree of Labeling (DOL), and preserved protein function.
Mechanistic Causality: The Chemistry of NHS Ester Conjugation
As an Application Scientist, I frequently see conjugation failures stemming from a misunderstanding of the competing kinetic pathways inherent to NHS esters. When an NHS ester is introduced to an aqueous protein solution, two primary reactions compete[1]:
-
Aminolysis (The Desired Pathway): The nucleophilic attack of a deprotonated primary amine ( −NH2 ) on the carbonyl carbon of the NHS ester, forming a highly stable covalent amide bond and releasing the N-hydroxysuccinimide leaving group.
-
Hydrolysis (The Competing Pathway): The nucleophilic attack of hydroxide ions ( OH− ) or water molecules on the ester, yielding a non-reactive carboxylic acid and permanently inactivating the fluorophore.
The Causality of pH: The primary targets for NHS esters on proteins are the N-terminal α -amines (pKa ∼ 8.9) and the ϵ -amines of lysine residues (pKa ∼ 10.5). At a physiological pH of 7.4, the vast majority of lysine residues are protonated ( −NH3+ ) and completely non-nucleophilic.
To drive the aminolysis reaction, the buffer pH must be raised to deprotonate a sufficient fraction of these amines. However, the rate of ester hydrolysis increases exponentially with pH. At pH 7.0, the half-life of an NHS ester is approximately 4–5 hours; at pH 8.6, it plummets to just 10 minutes [2]. Therefore, the optimal buffer must thread the needle: pH 8.0 to 8.5 provides enough deprotonated amines to ensure rapid conjugation before hydrolysis can deplete the active dye [3].
Optimal Buffer Selection Matrix
Selecting the correct buffer requires balancing pH optimization with the strict exclusion of competing nucleophiles. Buffers containing primary amines (e.g., Tris, Glycine) or high concentrations of nucleophilic additives (e.g., sodium azide >3 mM) will actively consume the NIR-667 NHS ester and must be avoided [4].
Table 1: Buffer Optimization for NHS Ester Conjugation
| Buffer System | pH | NHS Ester Half-Life (RT) | Primary Amine State | Conjugation Efficiency | Recommendation |
| PBS (Standard) | 7.4 | 4 - 5 hours | Mostly protonated ( −NH3+ ) | Low to Moderate | Not Recommended |
| PBS + Bicarbonate | 8.0 | ∼ 210 minutes | Partially deprotonated | High | Optimal |
| Sodium Bicarbonate | 8.3 | ∼ 180 minutes | Highly deprotonated | Very High | Optimal |
| Sodium Borate | 8.6 | ∼ 10 minutes | Highly deprotonated | Moderate (Hydrolysis dominates) | Use with Caution |
| Tris-HCl | 8.0 | N/A (Quenched) | Deprotonated | Zero (Buffer reacts with dye) | Incompatible |
Data synthesized from established NHS ester hydrolysis kinetics [2].
Experimental Workflow
Caption: Workflow for optimal NIR-667 NHS ester protein conjugation and validation.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. At critical junctures, specific validation checkpoints ensure that the chemical assumptions of the assay hold true before proceeding.
Phase 1: Buffer Exchange and Protein Preparation
Causality Check: Commercial antibodies are frequently shipped in Tris buffer or stabilized with BSA/Sodium Azide. These additives will completely inhibit the conjugation.
-
Concentration Assessment: Measure the initial protein concentration via UV-Vis at 280 nm. The optimal starting concentration is 2.0−5.0 mg/mL.
-
Buffer Exchange: Equilibrate a size-exclusion chromatography (SEC) desalting column (e.g., Zeba Spin or Sephadex G-25) with 0.1 M Sodium Bicarbonate buffer, pH 8.3 .
-
Purification: Process the protein through the column according to the manufacturer's instructions.
-
Validation Checkpoint 1: Re-measure the protein concentration post-exchange. A clean A260/A280 ratio ( ∼0.6 for pure IgG) confirms the removal of interfering small molecules.
Phase 2: Dye Preparation and Conjugation
Causality Check: Moisture is the enemy of NHS esters. Condensation inside a cold dye vial will cause instantaneous hydrolysis upon opening.
-
Equilibration: Allow the lyophilized NIR-667 NHS ester vial to reach room temperature (RT) in a desiccator for at least 30 minutes before opening.
-
Solubilization: Dissolve the NIR-667 NHS ester in high-quality, anhydrous DMSO to a concentration of 10 mM. Do not use aqueous buffers for the stock solution.
-
Molar Ratio Calculation: Calculate the volume of dye needed to achieve a 5-fold to 15-fold molar excess over the protein. (Note: A 10:1 ratio is a standard starting point for IgGs).
-
Reaction: Slowly add the dye to the protein solution while gently vortexing. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Protect the reaction tube from light and incubate at RT for 1 to 2 hours with gentle end-over-end rotation.
Phase 3: Quenching and Purification
-
Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50–100 mM. Incubate for 15 minutes at RT. Mechanism: The primary amines in Tris rapidly consume any remaining unreacted NHS ester.
-
Purification: Apply the quenched reaction mixture to a fresh SEC desalting column pre-equilibrated with 1X PBS (pH 7.4) or your preferred storage buffer.
-
Validation Checkpoint 2 (Visual): As the sample moves through the resin, you should observe two distinct colored bands. The faster-migrating band is your covalently labeled protein conjugate; the slower-migrating band is the quenched, free dye. Collect only the first band.
Phase 4: Validation and Degree of Labeling (DOL) Calculation
For in vivo imaging, an optimal DOL is strictly between 1.5 and 3.0 [4]. Over-labeling leads to fluorescence self-quenching, increased hydrophobicity, and rapid hepatic clearance of the antibody.
-
Measure the absorbance of the purified conjugate at 280 nm ( A280 ) and at the dye's maximum absorbance wavelength ( Amax , approx. 667 nm for NIR-667).
-
Calculate the corrected protein absorbance ( A280c ) to account for the dye's intrinsic absorbance at 280 nm:
A280c=A280−(Amax×CF)(Use the specific Correction Factor (CF) provided by the dye manufacturer; typically ∼0.03 for NIR dyes).
-
Calculate the molar concentrations:
[Protein]=ϵproteinA280c [Dye]=ϵdyeAmax(For a standard IgG, ϵprotein≈210,000M−1cm−1 . Use the specific ϵdye for NIR-667).
-
Validation Checkpoint 3 (Final): Calculate the DOL:
DOL=[Protein][Dye]If the DOL is within 1.5 - 3.0, the conjugate is validated for downstream biological assays. Store in single-use aliquots at 4∘ C (short-term) or −20∘ C (long-term), protected from light.
References
-
LI-COR Biosciences. "IRDye 800CW NHS Ester Near-Infrared Dye." Source: licorbio.com. URL: [Link]
Technical Support Center: Preventing Hydrolysis of NIR-667 N-succinimidyl Ester
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for NIR-667 N-succinimidyl (NHS) ester. This document is designed for researchers, scientists, and drug development professionals who utilize this powerful near-infrared dye for bioconjugation. Our goal is to provide you with the in-depth technical knowledge and practical steps required to mitigate the primary challenge in using this reagent: hydrolysis. By understanding and controlling the factors that lead to the degradation of the NHS ester, you can ensure maximal reactivity, achieve higher conjugation efficiencies, and generate more reliable and reproducible results in your experiments.
Section 1: Understanding the Enemy: The Chemistry of NHS Ester Hydrolysis
This section addresses the fundamental chemical principles governing the reactivity and instability of NHS esters.
Q: What is NIR-667 N-succinimidyl ester and why is it reactive?
A: NIR-667 N-succinimidyl ester is a fluorescent labeling reagent. It consists of two key parts: the NIR-667 fluorophore, which provides the near-infrared signal, and the N-hydroxysuccinimide (NHS) ester, which is the reactive functional group. The NHS ester is an "activated" form of a carboxylic acid. This activation makes the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. This high reactivity is precisely what allows it to form a stable amide bond with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue), covalently attaching the NIR-667 dye to your target molecule.[1][2][3]
Q: What is hydrolysis and why is it the primary problem?
A: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For an NHS ester, the water molecule acts as a nucleophile, attacking the activated carbonyl carbon. This reaction cleaves the ester bond, converting the highly reactive NHS ester into an inactive, stable carboxylic acid and releasing N-hydroxysuccinimide (NHS) as a byproduct.[4][5][6]
This is the central problem because hydrolysis is a direct competitive reaction to the desired labeling reaction (aminolysis). Every molecule of NIR-667 NHS ester that reacts with water is one less molecule available to react with your target protein or biomolecule, leading to significantly lower labeling efficiency or complete reaction failure.[4][5]
Caption: Competing reaction pathways for an NHS ester.
Q: What are the primary factors that accelerate hydrolysis?
A: The stability of the NHS ester is critically dependent on its environment. The three most important factors you must control are:
-
pH: This is the most critical factor. The rate of hydrolysis increases dramatically with increasing pH. Hydroxide ions (more abundant at higher pH) are potent nucleophiles that rapidly attack the NHS ester.[4][5][7]
-
Water (Moisture): As the reactant in hydrolysis, the presence of water is essential for the degradation to occur. This applies not only to the aqueous reaction buffer but also to trace amounts of moisture from the atmosphere that can contaminate the solid reagent or stock solutions.[4][8][9]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[4]
Section 2: Proactive Prevention: Best Practices for Reagent Storage and Handling
Proper storage and handling are the first line of defense against hydrolysis, ensuring your reagent is at maximum potency when you are ready to use it.
Q: How should I properly store solid (lyophilized) NIR-667 NHS ester?
A: The solid, lyophilized powder is the most stable form of the reagent. To maximize its shelf-life, you must protect it from moisture and light.
-
Temperature: Store at -20°C or -80°C for long-term storage.[9][10]
-
Desiccation: Store the vial in a container with a desiccant (e.g., silica gel) to absorb any ambient moisture.[11]
-
Light: Protect the vial from light, as fluorophores can be susceptible to photobleaching over time. Storing it in its original box or wrapping the vial in aluminum foil is effective.[8][9]
Q: What is the correct way to prepare a stock solution of NIR-667 NHS ester?
A: Preparing a stock solution requires careful attention to prevent introducing moisture. Aqueous solutions should never be stored.[4][12]
-
Equilibrate to Room Temperature: This is the most critical step. Before opening the vial of solid reagent, allow it to sit on the bench for at least 20-30 minutes to warm completely to room temperature. Opening a cold vial will cause atmospheric moisture to condense on the cold powder, leading to rapid hydrolysis.[4][8][9][11]
-
Choose an Anhydrous Solvent: The recommended solvents are anhydrous (water-free) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][12][13][14][15][16]
-
Dissolution: Add the anhydrous solvent to the vial of solid reagent to your desired concentration (e.g., 1-10 mg/mL or ~10 mM is common).[12] Mix well by vortexing.
Q: How should I store the stock solution?
A: Once prepared in anhydrous DMSO or DMF, the stock solution is reasonably stable if stored correctly.
-
Aliquot: Dispense the stock solution into small, single-use aliquots. This prevents the need for repeated freeze-thaw cycles and minimizes the introduction of moisture into the main stock each time you need the reagent.[8]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[8][10][14][15] A solution in anhydrous DMF or DMSO can be stable for 1-2 months or even longer under these conditions.[8][14][15]
| Reagent Form | Storage Temperature | Key Storage Conditions | Typical Shelf-Life |
| Solid (Lyophilized) | -20°C to -80°C | Store under desiccation, protect from light. Must warm to RT before opening. [4][9] | Up to 1 year or more[10] |
| Stock Solution | -20°C to -80°C | In anhydrous DMSO/DMF. Aliquot into single-use volumes.[8][14][15] | 1-2 months[14][15] |
| Aqueous Solution | N/A | Do Not Store. Prepare immediately before use.[4][12] | Minutes to hours[4][5] |
Section 3: Optimizing the Reaction Environment
Even with a perfectly stored reagent, the reaction conditions will determine the outcome. This section provides a troubleshooting guide for minimizing hydrolysis during the conjugation reaction.
Issue: Low Labeling Efficiency, Suspected Hydrolysis
If your conjugation yield is low, systematically check these three factors.
Q: What is the optimal pH for my reaction and why?
A: The optimal pH for NHS ester conjugation is a trade-off. The reaction with primary amines (aminolysis) is most efficient at alkaline pH because the amine needs to be deprotonated (-NH₂) to act as a nucleophile. However, hydrolysis also accelerates at alkaline pH.[1][2][14] Therefore, the recommended pH range is 7.2 to 8.5 .[1][5] A pH of 8.3-8.5 is often cited as the ideal compromise for many proteins, offering a good balance between amine reactivity and NHS ester stability.[2][13][14][15] Performing the reaction below pH 7.0 is generally not effective as the majority of primary amines will be protonated (-NH₃⁺) and non-reactive.[13][14]
| pH Range | Effect on Amine | Effect on NHS Ester | Recommendation |
| < 7.0 | Mostly protonated (-NH₃⁺), poor nucleophile | Relatively stable | Not recommended for labeling |
| 7.2 - 8.5 | Increasing deprotonation (-NH₂), good nucleophile | Moderate hydrolysis | Optimal range for conjugation [1][5] |
| > 8.5 | Highly reactive | Very rapid hydrolysis | Not recommended; low yield expected[15][17] |
Q: Which buffers should I use and which should I absolutely avoid?
A: The choice of buffer is critical. You must use a buffer that does not contain primary amines, as these will compete with your target molecule for the NIR-667 NHS ester.[5][12][18][19]
| Recommended Buffers (Amine-Free) | Incompatible Buffers (Contain Amines) |
| Phosphate-Buffered Saline (PBS) | Tris (Tris-HCl) |
| Borate | Glycine |
| Carbonate / Bicarbonate[1][5][13] | Taurine |
| HEPES | Any buffer with primary or secondary amines |
Q: My NIR-667 NHS ester isn't dissolving well when added to my aqueous reaction buffer. What should I do?
A: This is a common issue, as many organic dyes are not highly soluble in aqueous solutions. The correct procedure is to first dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution, and then add the required volume of this stock solution to your protein solution in its aqueous buffer.[7][13][14][15] The final concentration of the organic co-solvent (DMSO/DMF) in the reaction mixture should be kept to a minimum, typically less than 10% of the total volume, to avoid denaturing the protein.[12]
Q: Should I run my reaction at room temperature or 4°C?
A: This depends on the stability of your protein and the desired reaction time.
-
Room Temperature (20-25°C): The reaction is faster. A typical incubation time is 30 minutes to 4 hours.[12][13] However, hydrolysis is also faster.
-
4°C (or on ice): Both the labeling reaction and hydrolysis are significantly slower. This allows for longer incubation times (e.g., overnight) which can be beneficial for sensitive proteins or when trying to achieve a specific, lower degree of labeling.[12][13]
The following table provides a stark illustration of how pH and temperature affect NHS ester stability, as measured by its half-life (the time it takes for 50% of the reagent to hydrolyze).
| pH | Temperature | Approximate Half-life |
| 7.0 | 0 - 4 °C | 4 - 5 hours[1][4][5][20] |
| 8.0 | Room Temp | ~1 hour[4] |
| 8.6 | 4 °C | ~10 minutes [1][4][5][20] |
graph TD { A[Low Labeling Efficiency Observed] --> B{Is the buffer amine-free (e.g., PBS, Borate)?}; B -- No --> C[Change to an amine-free buffer. Tris and Glycine are incompatible!]; B -- Yes --> D{Is the pH between 7.2 and 8.5?}; D -- No --> E[Adjust pH. Optimal is ~8.3. Below 7 is ineffective, above 8.5 causes rapid hydrolysis.]; D -- Yes --> F{Was the NHS ester stock prepared in anhydrous DMSO/DMF?}; F -- No --> G[Prepare fresh stock in high-quality anhydrous solvent. Discard old solution.]; F -- Yes --> H{Did you allow the solid reagent vial to warm to RT before opening?}; H -- No --> I[Reagent may be hydrolyzed. Test reactivity (Protocol 1) or use a fresh vial.]; H -- Yes --> J{Optimize Reaction Conditions}; J --> K[Increase protein concentration]; J --> L[Increase molar excess of NHS ester]; J --> M[Try reacting at 4°C overnight to slow hydrolysis];subgraph Legend direction LR L_Start[Start] L_Check{Check} L_Action[Action] L_Result[Result] end style C fill:#F8D7DA,stroke:#721C24,stroke-width:2px style E fill:#F8D7DA,stroke:#721C24,stroke-width:2px style G fill:#F8D7DA,stroke:#721C24,stroke-width:2px style I fill:#F8D7DA,stroke:#721C24,stroke-width:2px style J fill:#FFF3CD,stroke:#856404,stroke-width:2px
}
Sources
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. interchim.fr [interchim.fr]
- 15. lumiprobe.com [lumiprobe.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Troubleshooting Low Degree of Labeling (DOL) with NIR-667 NHS Ester
Welcome to the Advanced Bioconjugation Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals experiencing a suboptimal Degree of Labeling (DOL) when conjugating the near-infrared fluorophore NIR-667 N-hydroxysuccinimide (NHS) ester to proteins or antibodies.
Achieving a precise DOL is critical; under-labeling diminishes assay sensitivity, while over-labeling can cause fluorescence quenching, steric hindrance, and protein aggregation. This guide synthesizes mechanistic causality with field-validated protocols to ensure reproducible bioconjugation.
Mechanistic Overview: The Causality of Low DOL
To troubleshoot a low DOL, one must first understand the fundamental kinetics of the reaction. The NHS ester moiety of NIR-667 (MW: 567.08 g/mol ) is designed to form a stable amide bond via nucleophilic attack by unprotonated primary amines (e.g., the ϵ -amino groups of lysine residues)[1].
However, this reaction is in constant competition with hydrolysis , where the NHS ester reacts with water molecules (hydroxyl ions) in the buffer to yield an unreactive carboxylic acid byproduct[2]. The rate of hydrolysis is highly pH-dependent. At pH 7.0 (0°C), the hydrolysis half-life is 4 to 5 hours, but at pH 8.6 (4°C), the half-life plummets to just 10 minutes[3]. Therefore, low DOL is almost always a symptom of hydrolysis outcompeting the nucleophilic amine attack.
Figure 1: Competing pathways in NHS ester labeling: Amide bond formation vs. Dye hydrolysis.
Diagnostic Troubleshooting Guides (FAQs)
Q: My buffer is amine-free (PBS, pH 7.4), but my DOL is consistently below 1.0 despite using a 10-fold molar excess of NIR-667. Why? A: The pH is too low for efficient labeling. The pKa of a lysine ϵ -amino group is ~10.5. At pH 7.4, the vast majority of these amines are protonated ( NH3+ ) and lack the lone electron pair required to act as a nucleophile. You must adjust the buffer to pH 8.0–8.5 (e.g., using 0.1 M Sodium Bicarbonate) to deprotonate a sufficient fraction of lysines for the reaction to proceed efficiently[3].
Q: I adjusted the pH to 8.3, but labeling is still inefficient. My protein concentration is 0.5 mg/mL. Is this an issue? A: Yes. Because NHS ester hydrolysis is a first-order reaction with respect to the dye, and amine conjugation is a second-order reaction (dependent on both dye and protein concentration), diluting the protein heavily favors hydrolysis[2]. Labeling efficiency drops significantly at protein concentrations below 2.5 mg/mL[4]. Concentrate your protein to at least 2–5 mg/mL prior to labeling.
Q: The protocol worked perfectly last month, but the same batch of NIR-667 dye now yields a very low DOL. What changed? A: The NHS ester has likely hydrolyzed during storage. If the dye vial was opened before fully equilibrating to room temperature, atmospheric moisture condensed inside the vial. Furthermore, if you reconstituted the dye in standard DMSO instead of high-quality anhydrous DMSO (<0.01% water), the water content will rapidly degrade the reactive group. Always store NHS esters desiccated at -20°C and use fresh, anhydrous solvent[3].
Q: I noticed a slight precipitate forming during the conjugation reaction, and the resulting DOL was poor. What caused this? A: NIR-667 is a hydrophobic near-infrared fluorophore. If the final concentration of organic solvent (DMSO/DMF) exceeds 5–10% of the total reaction volume, or if the dye-to-protein ratio is excessively high, the dye can precipitate out of the aqueous solution before it has a chance to react. Ensure the volume of dye stock added does not exceed 5% of the total reaction volume.
Figure 2: Logical troubleshooting workflow for resolving low DOL in NHS ester conjugations.
Quantitative Data: Variables Impacting DOL
The following table summarizes the critical experimental parameters and their mechanistic impact on the final Degree of Labeling.
| Parameter | Suboptimal Condition | Optimal Condition | Mechanistic Impact on DOL |
| Buffer Composition | Tris, Glycine, Azide >3mM | 0.1 M Sodium Bicarbonate | Primary amines in Tris/Glycine competitively react with the NHS ester, consuming the dye before it can label the target protein[3]. |
| Reaction pH | < 7.5 or > 9.0 | 8.0 – 8.5 | Low pH keeps lysines protonated (unreactive). High pH (>9.0) exponentially accelerates NHS ester hydrolysis[2]. |
| Protein Concentration | < 1.0 mg/mL | 2.0 – 10.0 mg/mL | Low concentration reduces the collision frequency between dye and protein, allowing the competing hydrolysis reaction to dominate[4]. |
| Dye Solvent | Wet DMSO / DMF | Anhydrous DMSO (<0.01% H2O ) | Moisture in the solvent prematurely hydrolyzes the NHS ester into an unreactive carboxylic acid during storage or preparation. |
Self-Validating Experimental Protocol: NIR-667 Labeling
This protocol is designed as a self-validating system. By measuring the absorbance of the final product, you mathematically verify the success of the methodology.
Phase 1: Preparation
-
Protein Dialysis: Dialyze the target protein against 0.1 M Sodium Bicarbonate buffer (pH 8.3) to remove any amine-containing contaminants (e.g., Tris, sodium azide).
-
Concentration Verification: Measure the protein concentration using a BCA assay or A280. Ensure the concentration is between 2.0 and 5.0 mg/mL [4].
-
Dye Reconstitution: Remove the NIR-667 NHS ester vial from the -20°C freezer. Crucial: Allow the vial to sit in the dark for 30 minutes to reach room temperature before opening. Dissolve the dye in anhydrous DMSO to create a 10 mM stock solution.
Phase 2: Conjugation
-
Reaction Setup: Calculate the required volume of 10 mM dye stock to achieve a 5-to-10 molar excess of dye over protein.
-
Mixing: Add the dye stock dropwise to the protein solution while vortexing gently. Ensure the total volume of DMSO does not exceed 5% of the final reaction volume to prevent dye precipitation.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.
Phase 3: Purification & Validation
-
Quenching (Optional): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes to quench any remaining unreacted NHS ester.
-
Desalting: Purify the labeled protein from free dye using a size-exclusion spin column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
-
DOL Calculation: Measure the absorbance of the purified conjugate at 280 nm ( A280 ) and at the absorption maximum of NIR-667 ( A667 ). Calculate the DOL using the following formula:
DOL=ϵdye×[Protein]A667×MWprotein
(Note: Ensure you apply the specific correction factor for NIR-667 to account for dye absorbance at 280 nm when calculating the true protein concentration).
References
Sources
removing unreacted NIR-667 NHS ester after protein conjugation
Technical Support Center: Troubleshooting & Removing Unreacted NIR-667 NHS Ester
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals successfully isolate high-purity protein conjugates. When labeling proteins (such as monoclonal antibodies) with near-infrared (NIR) fluorescent dyes like NIR-667 NHS ester, the rigorous removal of unreacted dye is critical. Residual free dye—whether intact or hydrolyzed—causes high background fluorescence, skews Degree of Labeling (DOL) calculations, and leads to off-target accumulation during in vivo imaging.
Below, you will find mechanistic insights, a troubleshooting guide, and self-validating protocols to ensure the scientific integrity of your bioconjugation workflows.
Visualizing the Conjugation and Cleanup Workflow
Workflow for NIR-667 NHS ester conjugation and unreacted dye removal.
Frequently Asked Questions (Mechanistic Insights)
Q: Why must I quench the NHS ester reaction before purification? A: NHS esters are highly reactive toward primary amines (such as lysine residues on your target protein). If the reaction is not actively quenched, the intact NIR-667 NHS ester can continue to react with the protein during the purification process, leading to uncontrollable over-labeling and potential protein precipitation[1]. Quenching is achieved by adding a molar excess of a primary amine-containing buffer (e.g., Tris-HCl or glycine), which rapidly consumes the remaining active NHS ester, converting it into an inert amide[1].
Q: How does hydrolysis complicate the removal process? A: In aqueous buffers (pH 7.2–8.5), the NHS ester undergoes a competing hydrolysis reaction, releasing N-hydroxysuccinimide and converting the dye into an inactive carboxylic acid[1]. While this hydrolyzed dye can no longer covalently bind to your protein, it retains its fluorescence. If not rigorously removed, it will co-elute or remain in solution, causing artifactual signals in downstream assays[2].
Q: How do I choose the best purification method for free dye removal? A: The optimal method depends on your sample volume, the molecular weight difference between the dye (~1 kDa) and the protein, and whether you need to concentrate the sample.
Table 1: Quantitative Comparison of Free Dye Removal Methods
| Purification Method | Processing Time | Sample Volume Range | Free Dye Removal Efficiency | Key Advantage |
| SEC (Zeba Spin) | < 15 mins | 50 µL – 4 mL | Excellent (requires high resin ratio) | No sample dilution; rapid cleanup[3]. |
| Ultrafiltration | 30 – 60 mins | 100 µL – 15 mL | > 98% (after 3-4 diafiltration cycles) | Concentrates sample simultaneously. |
| Dialysis | 4 – 24 hours | 0.1 mL – 100+ mL | Excellent | Hands-off; ideal for very large volumes[4]. |
Troubleshooting Guide: Common Issues & Solutions
Issue: High background fluorescence or inaccurate DOL.
-
Causality: Incomplete removal of free NIR-667 dye.
-
Solution: If using SEC spin columns, the resin-to-free-dye ratio might be too low. Repeat the procedure using a higher resin-to-sample ratio or process the sample through a second column[3]. If using ultrafiltration, a single spin is insufficient; ensure you perform at least 3-4 diafiltration (wash) cycles to achieve >98% clearance of the small molecule.
Issue: Low protein recovery after purification.
-
Causality: Non-specific binding of the hydrophobic NIR dye conjugate to the membrane/resin, or using an incorrect Molecular Weight Cut-Off (MWCO).
-
Solution: For ultrafiltration, use devices with low-binding regenerated cellulose membranes (e.g., Amicon Ultra)[5]. Ensure the MWCO is at least 2-3 times smaller than the molecular weight of your protein (e.g., use a 10K or 30K MWCO for a 150 kDa IgG)[6]. For SEC, ensure the sample volume loaded is strictly within the recommended range for the column size (e.g., 400–700 µL for a 2-mL column) to prevent the protein from becoming trapped in the resin bed[3].
Issue: Sample or buffer does not flow through the SEC resin during centrifugation.
-
Causality: Vacuum formation or centrifuge malfunction.
-
Solution: Always ensure the bottom plug of the column is completely twisted off and the top cap is loosened (but not removed) before spinning. This prevents a vacuum from forming, which halts flow[3].
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Quenching the Conjugation Reaction
Causality Check: Quenching halts the reaction at a precise timepoint, ensuring lot-to-lot reproducibility in your DOL.
-
Following the 1–4 hour incubation of your protein with NIR-667 NHS ester, prepare a 1 M Tris-HCl (pH 8.0) or 1 M Glycine solution[1].
-
Add the quenching buffer to the reaction mixture to achieve a final concentration of 50–100 mM[1].
-
Incubate for 30 minutes at room temperature[1].
-
Self-Validation: You can validate successful quenching by taking aliquots at 30 minutes and 60 minutes post-quench; the DOL should remain identical between the two timepoints.
Protocol B: Rapid Dye Removal via SEC (Zeba Spin Columns)
Causality Check: SEC separates by size. The ~1 kDa dye enters the porous resin and is delayed, while the >7 kDa protein conjugate is excluded and elutes immediately[3].
-
Preparation: Twist to remove the bottom plug of a Zeba Spin Column (7K MWCO) and loosen the cap. Place into a collection tube[7].
-
Resin Equilibration: Centrifuge at 1,000 × g for 2 minutes to remove the storage buffer. Discard the flow-through[3].
-
Sample Loading: Place the column in a new collection tube. Slowly apply the quenched sample directly to the center of the compacted resin bed[3]. Critical: Do not let the sample touch the sides of the column, as it can bypass the resin, leading to free dye contamination[3].
-
Elution: Centrifuge at 1,000 × g for 2 minutes. The purified NIR-667-protein conjugate is now in the collection tube[3].
Protocol C: Diafiltration via Centrifugal Ultrafiltration (Amicon Ultra)
Causality Check: Ultrafiltration uses hydrostatic pressure to force buffer and small molecules (~1 kDa dye) through a vertical membrane, retaining the large protein[6].
Logical workflow of diafiltration cycles using centrifugal ultrafiltration devices.
-
Setup: Select an Amicon Ultra device with an appropriate MWCO (e.g., 10K or 30K for an IgG antibody)[6].
-
First Wash: Load the quenched labeling reaction (e.g., 2 mL) into the filter device. Centrifuge at 4,000 × g for 10–20 minutes until the retentate volume is reduced to ~50 µL.
-
Diafiltration (Buffer Exchange): Re-dilute the retentate to the original volume (2 mL) using your desired storage buffer (e.g., 1X PBS).
-
Repeat: Centrifuge again at 4,000 × g. Repeat this re-dilution and centrifugation step 2 to 3 times.
-
Self-Validation: Measure the absorbance of the flow-through (filtrate) using a spectrophotometer. When the filtrate no longer shows an absorbance peak at ~667 nm, the free dye has been successfully removed. Free dye signal is typically reduced to 98% removal after three cycles.
-
Recovery: To recover the concentrated conjugate from larger devices, insert a pipette tip into the bottom of the filter device and withdraw the sample using a side-to-side sweeping motion[8]. For 0.5 mL devices, perform a reverse spin at 1,000 × g for 2 minutes into a clean tube to maximize recovery without pipetting errors[6].
References
- Fisher Scientific. Zeba Dye and Biotin Removal Spin Columns User Guide (Pub.No. MAN0018804 C.0).
- Sigma-Aldrich. Clean-up of Antibody Labeling Reactions Using Amicon Ultra Filters.
- Fisher Scientific. Zeba™ Dye and Biotin Removal Columns.
- Benchchem. Side reactions of NHS esters and how to avoid them.
- Merck Millipore. Amicon® Ultra Centrifugal Filters.
- Sigma-Aldrich. Amicon® Ultra-0.5 Centrifugal Filter Devices.
- Merck Millipore. Amicon® Ultra-4 10K Centrifugal Filter Devices.
- Biotium. Protocol: Succinimidyl Ester Labeling of Protein Amines.
- PMC / NIH. Reversible biotinylation of purified proteins for measuring protein–protein interactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotium.com [biotium.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amicon® Ultra Centrifugal Filters - Sample Prep Centrifugal Filter Units [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: NIR-667 Conjugation & Molar Ratio Optimization
Welcome to the Advanced Bioconjugation Support Center. As drug development professionals and researchers, achieving the optimal Degree of Labeling (DOL)—or Fluorophore-to-Protein (F:P) ratio—is the most critical parameter when conjugating near-infrared (NIR) dyes like NIR-667 to antibodies or proteins.
This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure your NIR-667 conjugates maintain target affinity, maximize quantum yield, and exhibit ideal in vivo pharmacokinetics.
The Causality of Molar Ratio Optimization
Conjugation is not a "more is better" process. The structural nature of cyanine-based NIR dyes dictates that their integration into a protein alters its biophysical properties. Understanding the causality behind these changes is essential for rational optimization.
-
Self-Quenching & H-Dimer Formation: NIR dyes are highly aromatic and hydrophobic. When the molar ratio is too high, multiple fluorophores attach in close spatial proximity. This leads to non-radiative energy transfer and the formation of non-fluorescent H-dimers, which paradoxically reduces overall fluorescence brightness despite a higher dye payload[1].
-
Pharmacokinetic Shifts: High DOLs significantly increase the surface hydrophobicity of the antibody. In vivo, this triggers rapid opsonization and shifts the clearance pathway toward aggressive hepatic (liver) uptake, drastically reducing systemic circulation time and creating massive background noise in abdominal imaging[2].
-
Loss of Antigen Affinity: Over-labeling increases the probability of modifying critical lysine residues within the antibody's complementarity-determining regions (CDRs), leading to steric hindrance or forced protein refolding that destroys binding avidity[3].
Fig 1. Mechanistic impact of Degree of Labeling (DOL) on conjugate performance.
Self-Validating Protocol: Molar Ratio Titration
To find the optimal F:P ratio for your specific protein, you must run a controlled titration. This protocol acts as a self-validating system: by testing a spectrum of inputs, the empirical data will reveal the exact inflection point where fluorescence is maximized before quenching begins.
Step-by-Step Methodology
-
Buffer Exchange (Critical Prep): Ensure your protein is in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3–8.5) at a concentration of 2–5 mg/mL. Tris or glycine buffers will consume the NHS ester, resulting in near-zero conjugation.
-
Dye Preparation: Reconstitute NIR-667 NHS ester in anhydrous DMSO or DMF immediately before use. Do not store reconstituted NHS esters due to rapid hydrolysis.
-
Titration Setup: Set up four parallel reaction tubes. Calculate the volume of NIR-667 needed to achieve Protein:Dye molar equivalents of 1:1, 1:3, 1:5, and 1:10 .
-
Conjugation: Incubate all tubes for 1 hour at room temperature, protected from light.
-
Purification: Remove unreacted free dye using Size Exclusion Chromatography (SEC) columns (e.g., Zeba Spin Desalting Columns, 7K MWCO) equilibrated with PBS (pH 7.4).
-
Validation (DOL Calculation): Measure the absorbance of each purified conjugate at 280 nm ( A280 ) and 667 nm ( A667 ). Calculate the DOL using the following formula:
DOL=(A280−(A667×CF))×ϵdyeA667×ϵprotein(Note: CF is the correction factor for the dye's absorbance at 280 nm, typically provided by the manufacturer).
Fig 2. Self-validating workflow for optimizing NIR-667 to protein molar ratio.
Quantitative Data: Expected Titration Outcomes
When optimizing a standard IgG antibody (~150 kDa), use the following table to baseline your expected outcomes against your empirical data.
| Input Molar Ratio (Protein:Dye) | Expected DOL Output | Relative Fluorescence Intensity | Functional Impact & In Vivo Behavior |
| 1 : 1 | 0.4 – 0.8 | Low | Excellent affinity; poor imaging sensitivity. |
| 1 : 3 | 1.2 – 1.8 | Maximum | Optimal balance; normal plasma clearance. |
| 1 : 5 | 2.5 – 3.5 | Moderate (Quenching begins) | Slight loss of affinity; increased liver uptake. |
| 1 : 10 | 4.0 – 6.0+ | Low (Severe Quenching) | High risk of precipitation; rapid hepatic clearance[2]. |
Troubleshooting & FAQs
Q: My calculated DOL is drastically lower than expected (< 0.5) even at a 1:5 molar ratio. What went wrong? A: This is almost always a chemistry failure prior to the reaction. The three most common culprits are:
-
Hydrolysis: The NHS-ester dye was exposed to moisture or stored improperly. Always use high-quality, anhydrous DMSO/DMF.
-
Buffer Contamination: Your protein buffer contains primary amines (e.g., Tris, glycine, or sodium azide formulations containing amine impurities) which outcompete the protein for the dye.
-
Suboptimal pH: NHS ester reactions require a deprotonated amine. If your buffer pH is below 8.0, the lysine residues remain protonated and unreactive.
Q: I achieved a high DOL (e.g., 4.5), but my flow cytometry/imaging signal is incredibly weak. Why? A: You are experiencing classic fluorophore self-quenching. When multiple NIR dyes are conjugated to the same protein, their spatial proximity allows for non-radiative energy transfer. This effectively dampens the emission signal. Literature standardizes that a DOL between 1.5 and 2.5 is optimal for maximizing brightness without triggering quenching[4],[1].
Q: My protein precipitates out of solution during the conjugation reaction. How do I prevent this? A: NIR-667 is a highly hydrophobic molecule. When you push the molar ratio too high, the localized concentration of hydrophobic dye molecules forces the protein to aggregate and precipitate[5]. To prevent this:
-
Lower the input molar ratio.
-
Ensure the final concentration of organic solvent (DMSO/DMF) in the reaction mixture does not exceed 5-10%.
-
Consider adding a mild surfactant (e.g., 0.01% Tween-20) if your downstream application permits.
Q: Why does my antibody lose its binding affinity after labeling with NIR-667? A: The coupling reaction is somewhat stochastic across available lysine residues. If you over-label the antibody, you statistically increase the chance of modifying a critical lysine residue within the antigen-binding paratope. Furthermore, the sheer bulk of multiple dyes can induce steric hindrance or alter protein refolding, leading to complete inactivation of the antibody[3].
References
- Fluorescent labeled antibodies - balancing functionality and degree of labeling. nih.gov.
- Fluorochrome Selection | CYM - Cytometry. mlsascp.com.
- Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. nih.gov.
- Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance. acs.org.
- High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence. nih.gov.
Sources
- 1. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorochrome Selection | CYM [cytometry.mlsascp.com]
- 5. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NIR-667 In Vivo Imaging
Welcome to the Advanced Applications Help Desk. As a Senior Application Scientist, I frequently see researchers struggle with compromised signal-to-background ratios (SBR) when transitioning from in vitro assays to in vivo whole-animal imaging. NIR-667 (a cyanine dye spectrally similar to Cy5.5) operates in the Near-Infrared I (NIR-I) window. While this region avoids the intense tissue autofluorescence seen in the visible spectrum, it introduces a unique set of challenges—most notably, severe spectral collisions with dietary components.
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causes of background noise and implement self-validating protocols to ensure your data is artifact-free before you ever inject your valuable targeted probes.
Diagnostic Workflow: Identifying the Source of Autofluorescence
Before altering your experimental design, you must isolate the anatomical origin of the background signal. The logic tree below outlines the primary sources of NIR-667 interference and their corresponding corrective actions.
Diagnostic logic tree for isolating and resolving NIR-667 background autofluorescence.
Core Troubleshooting Guides & Self-Validating Protocols
Issue 1: Intense Abdominal / Gastrointestinal Tract Background
The Mechanistic Cause: If your images show a blindingly bright signal in the abdominal region, you are experiencing the "Chlorophyll Collision." Standard rodent chow is rich in alfalfa, which contains high levels of chlorophyll. When excited by the ~660-670 nm lasers used for NIR-667, chlorophyll and its metabolites (like pheophorbide-a) exhibit a bimodal fluorescence emission peaking at 685 nm and 720-730 nm[1]. Because NIR-667 emits at ~690-700 nm, the dietary autofluorescence perfectly overlaps with your probe's signal, obliterating your SBR. Switching to an alfalfa-free, purified diet has been shown to reduce this background by more than two orders of magnitude[2].
Self-Validating Protocol: Dietary Eradication
-
Baseline Assessment (Day 0): Image a cohort of uninjected control mice maintained on standard chow using your NIR-667 settings. Quantify the Radiant Efficiency in the abdominal region of interest (ROI).
-
Dietary Transition (Day 1 to 14): Switch the mice to a purified, alfalfa-free diet (e.g., AIN-93G).
-
Causality Note: Chlorophyll metabolites embed in the intestinal mucosa. A minimum of 10-14 days is required for complete cellular turnover and GI tract washout.
-
-
Pre-Imaging Fasting (Day 14): Fast the mice for 12 hours overnight prior to the imaging session, providing only water. This collapses the physical volume of the intestines, reducing light scattering from residual non-fluorescent bulk.
-
Validation Check: Re-image the uninjected mice. The abdominal ROI signal should now be at or near the instrument's noise floor. Do not inject your NIR-667 probe until this validation step passes.
Issue 2: Diffuse Systemic Background & Poor Signal-to-Noise
The Mechanistic Cause: If the background is diffuse across the entire animal, the issue lies in your optical collection strategy. Many researchers default to using Long-Pass (LP) filters (e.g., LP >700 nm). While this captures the maximum number of photons from NIR-667, it also collects all red-shifted endogenous autofluorescence (from lipids, residual fur, and tissue scattering)[2].
Self-Validating Protocol: Optical Optimization & Spectral Unmixing
-
Filter Optimization: Replace Long-Pass filters with Narrow Band-Pass filters (e.g., 700/20 nm). This restricts photon collection strictly to the peak emission of NIR-667, actively rejecting off-target photons.
-
Spectral Library Creation: If your system supports it (e.g., IVIS Spectrum, Maestro), utilize multispectral imaging. Image an uninjected mouse to capture the pure "Autofluorescence Spectrum." Next, image a microcentrifuge tube containing pure NIR-667 to capture the "Probe Spectrum."
-
Algorithmic Unmixing: Apply spectral unmixing algorithms to mathematically separate the overlapping spectra[3].
-
Validation Check: Apply your unmixing algorithm to the uninjected control mouse. The resulting "NIR-667 Channel" image should be completely blank. If false-positive signals appear, your spectral libraries are contaminated and must be re-acquired.
Quantitative Benchmarks for Assay Quality
To determine if your imaging setup is optimized, compare your Signal-to-Background Ratio (SBR) against these field-standard benchmarks. An SBR below 5.0 violates the Rose Criterion for reliable feature detection[2].
| Imaging Condition | Diet Type | Excitation (nm) | Emission Filter | Average Target/Gut SBR | Diagnostic Status |
| Standard Chow | Alfalfa-rich | 670 | Long-pass >700nm | 1.35 | ❌ Unacceptable (High GI Noise) |
| Purified Diet | Alfalfa-free | 670 | Long-pass >700nm | >5.0 | ✅ Acceptable |
| Purified Diet + Fasting | Alfalfa-free | 670 | Band-pass 700/20nm | >8.0 | 🌟 Optimal |
Frequently Asked Questions (FAQs)
Q: I switched my mice to a purified diet 3 days ago, but my abdominal background is still completely saturating the detector. Is the diet defective? A: No, your timeline is too short. While the bulk of the food passes within 24 hours, highly fluorescent chlorophyll metabolites bind to the intestinal lining. It takes a minimum of 10 to 14 days for complete mucosal turnover and washout. Always plan your diet transitions two weeks ahead of your injection date.
Q: I am using nude mice, but I still see a halo of autofluorescence around the edges of the animal. What is causing this? A: Even athymic nude mice have microscopic hair follicles and keratinized skin that scatter light. Furthermore, dry, flaky skin is highly refractive. Wipe the skin of the mouse gently with a damp gauze pad moistened with warm PBS immediately before placing them in the imaging chamber. This hydrates the keratin and drastically reduces edge-scattering.
Q: Can I just lower my laser excitation power to reduce the background noise? A: Lowering the excitation power will reduce the absolute intensity of the background, but it will proportionally reduce the emission of your NIR-667 probe. The Signal-to-Background Ratio (SBR) will remain unchanged, and you risk dropping your probe's signal below the camera's detection threshold. Always optimize through diet, filters, and unmixing rather than artificially dimming the system.
References
-
Promising Approach for Optimizing In Vivo Fluorescence Imaging in a Tumor Mouse Model. iiarjournals.org. 1
-
Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection. nih.gov.2
-
In vivo Molecular Imaging of Cancer with a Quenching Near Infrared Fluorescent Probe Using Conjugates of Monoclonal Antibodies and Indocyanine Green. nih.gov. 3
Sources
- 1. Promising Approach for Optimizing In Vivo Fluorescence Imaging in a Tumor Mouse Model: Precision in Cancer Research | Anticancer Research [ar.iiarjournals.org]
- 2. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Molecular Imaging of Cancer with a Quenching Near Infrared Fluorescent Probe Using Conjugates of Monoclonal Antibodies and Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]
improving solubility of NIR-667 NHS ester in aqueous labeling buffers
Welcome to the Advanced Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the aqueous solubility of near-infrared (NIR) fluorophores.
NIR-667 N-succinimidyl ester is a powerful reagent for in vivo tracking and diagnostic imaging. However, its complex chlorinated indole-xanthene backbone makes it highly hydrophobic[1]. When introduced into an aqueous environment without proper solvation, the dye molecules undergo rapid π−π stacking. This physical aggregation sequesters the reactive NHS ester from your target primary amines and creates a microenvironment that accelerates the hydrolysis of the ester into an unreactive carboxylic acid.
Below is our comprehensive, mechanistically grounded guide to overcoming these solubility barriers and achieving optimal Degree of Labeling (DOL).
Core Principles of NIR-667 Labeling Workflows
To achieve successful conjugation, the workflow must be designed to outcompete the rapid hydrolysis of the NHS ester while maintaining the dye in a monomeric state.
Workflow for optimizing NIR-667 NHS ester solubility and conjugation.
Troubleshooting FAQs
Q1: Why does my NIR-667 NHS ester precipitate immediately upon addition to the labeling buffer? Causality: NIR-667 has a zwitterionic but highly hydrophobic core[1]. When a high-concentration stock dissolved in DMSO is rapidly injected as a bolus into an aqueous buffer, the sudden change in the dielectric constant causes rapid desolvation and micelle formation. Solution: Utilize a "solvent-drop" technique. Ensure the final co-solvent (DMSO or DMF) concentration in your reaction is between 10% and 20% v/v[2]. Add the dye stock dropwise while continuously vortexing the protein solution. This rapidly disperses the dye before local supersaturation can occur.
Q2: Can I just increase the DMSO concentration to 50% to keep the dye completely soluble? Causality: While high organic solvent concentrations (45–55% DMSO) have been successfully used for labeling highly stable aminoallyl-modified RNA[3], most proteins will denature, unfold, or precipitate at >20% DMSO. Solution: For protein targets, strictly cap the DMSO at 10–20%[2]. If solubility remains an issue, lower the molar excess of the dye (e.g., from 10x to 5x) or increase the absolute concentration of the protein (e.g., to 5–10 mg/mL) to reduce the total reaction volume required.
Q3: My dye remains in solution, but my Degree of Labeling (DOL) is < 0.5. What is the mechanistic failure? Causality: This is a kinetic competition between aminolysis (reaction with target lysines) and hydrolysis (reaction with water). If the pH is too low (< 8.0), primary amines are protonated ( −NH3+ ) and non-nucleophilic[2]. Alternatively, if your DMF has degraded, it releases dimethylamine, which rapidly quenches NHS esters[2]. Solution: Verify your buffer is strictly amine-free (e.g., 0.1 M Sodium Bicarbonate or HEPES) at pH 8.3–8.5[4]. Use only strictly anhydrous, high-quality DMSO or freshly opened DMF.
Logical relationship between co-solvent ratio, dye aggregation, and labeling efficiency.
Quantitative Optimization Matrix
To ensure reproducibility, cross-reference your current protocol against the optimized targets below. Deviating from these parameters exponentially increases the risk of dye precipitation and hydrolysis.
| Parameter | Sub-optimal State | Mechanistic Consequence | Optimized Target |
| Buffer pH | pH 7.0 - 7.4 (PBS) | Amines remain protonated ( −NH3+ ); hydrolysis outpaces aminolysis. | pH 8.3 - 8.5 (0.1 M NaHCO 3 ) |
| Co-solvent | 0 - 5% DMSO | Rapid desolvation and dye precipitation; low labeling efficiency. | 10 - 20% Anhydrous DMSO |
| Protein Conc. | < 1 mg/mL | Low target collision rate; NHS ester hydrolyzes before reacting. | 2 - 10 mg/mL |
| Addition Method | Bolus injection | Localized supersaturation leading to irreversible dye aggregation. | Dropwise with continuous vortexing |
| Molar Excess | > 15x dye | Over-labeling leading to fluorescence quenching and protein precipitation. | 8x molar excess (empirical) |
Self-Validating Conjugation Protocol
Trustworthy science relies on protocols that verify themselves at every step. Follow this methodology for labeling biomolecules with NIR-667 NHS ester.
Step 1: Biomolecule Preparation & Buffer Exchange
-
Action: Dissolve or exchange your target protein into 0.1 M Sodium Bicarbonate buffer, pH 8.3–8.5[4]. Avoid Tris or glycine buffers, as these contain primary amines that will consume the dye[2].
-
Causality: NHS esters require unprotonated primary amines ( −NH2 ) for nucleophilic attack. Elevating the pH to 8.3–8.5 shifts the equilibrium, exponentially increasing reactivity[2].
-
Self-Validation Check: Measure the final protein concentration via A280. It must be between 2–10 mg/mL[4]. If it is <1 mg/mL, the bimolecular collision rate is too low, and hydrolysis will dominate.
Step 2: Solvation of NIR-667 NHS Ester
-
Action: Reconstitute the lyophilized NIR-667 NHS ester in high-quality, amine-free, anhydrous DMSO to a concentration of 10 mM.
-
Causality: Anhydrous DMSO prevents premature hydrolysis of the succinimidyl ester leaving group while completely solvating the hydrophobic fluorophore core[2].
-
Self-Validation Check: The solution should be a deep, completely clear liquid. Centrifuge the microtube at 10,000 x g for 1 minute; if a pellet forms, the dye has degraded or the DMSO has absorbed atmospheric moisture.
Step 3: The Conjugation Reaction
-
Action: Calculate the required dye volume for an 8-fold molar excess[4]. While continuously vortexing the protein solution, add the DMSO dye stock dropwise. Ensure the final DMSO concentration is exactly 10% (1/10th reaction volume) to 20% v/v[4].
-
Causality: Dropwise addition under vortexing prevents localized zones of high aqueous concentration, which would trigger instant π−π stacking and precipitation of the dye.
-
Self-Validation Check: 5 minutes post-addition, inspect the microtube against a white background. The solution must remain optically clear. Turbidity indicates dye precipitation; if observed, immediately add 2-3% more DMSO (do not exceed 20% total) to resolubilize.
Step 4: Incubation & Quenching
-
Action: Incubate at room temperature for 1 to 4 hours in the dark[4]. Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM.
-
Causality: Tris contains a primary amine that will rapidly consume any unreacted NHS ester, preventing off-target crosslinking or continued reaction during purification[2].
Step 5: Purification
-
Action: Remove unreacted dye and NHS leaving groups using Size Exclusion Chromatography (SEC) or dialysis against your final storage buffer[4].
-
Self-Validation Check: Run the eluate through a UV-Vis spectrophotometer. Calculate the Degree of Labeling (DOL) using the protein's A280 and the dye's peak absorbance. A successful reaction yields a DOL between 1.0 and 3.0.
Sources
Technical Support Center: NIR-667 N-Succinimidyl Ester Storage & Troubleshooting Guide
Overview
As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent labeling efficiencies when using near-infrared (NIR) fluorescent dyes. The NIR-667 N-succinimidyl (NHS) ester is a powerful tool for bioconjugation, but its chemical architecture makes it inherently vulnerable to environmental degradation. This technical guide establishes the causality behind these failures and provides self-validating protocols to ensure your reagents perform optimally.
The Chemistry of Degradation: Why Storage Matters
To master the storage of NIR-667 NHS ester, you must understand its dual reactivity. The NHS ester moiety is designed to react with unprotonated primary amines (aminolysis) to form a stable amide bond. However, this same electrophilic center is highly susceptible to nucleophilic attack by hydroxyl ions (hydrolysis)[1].
When exposed to trace amounts of water, the ester rapidly hydrolyzes into N-hydroxysuccinimide and a free carboxylic acid derivative of the NIR-667 dye. This free acid is completely non-reactive toward proteins ()[2]. Because the rate of hydrolysis increases exponentially with pH and moisture exposure, controlling the microenvironment during storage and handling is non-negotiable[1].
Caption: Competing chemical pathways: Aminolysis (desired conjugation) versus moisture-induced hydrolysis.
Quantitative Storage Guidelines
Maintaining the integrity of the NHS ester requires strict adherence to temperature and humidity controls. Below is the empirical data governing the shelf life of NIR-667 NHS ester across different states.
| Storage State | Temperature | Light Exposure | Desiccation Required | Expected Shelf Life |
| Lyophilized Solid (Unopened) | -20°C to -80°C | Protected (Dark) | Yes (Argon/Desiccant) | 12 to 24 months |
| Reconstituted in Anhydrous DMSO | -20°C to -80°C | Protected (Dark) | Yes (Sealed Aliquots) | 1 to 2 months |
| Reconstituted in Aqueous Buffer | Any | Any | N/A | < 1 hour (Do not store) |
Troubleshooting FAQs: Post-Storage Conjugation Failures
Q: I stored my NIR-667 NHS ester at -20°C, but my conjugation efficiency dropped to near zero after opening it a second time. What happened? A: This is the classic signature of condensation-induced hydrolysis. When a cold vial is opened immediately after removal from the freezer, atmospheric moisture instantly condenses inside the vial. Once the NHS ester is exposed to this micro-condensation, it hydrolyzes. Causality: The activation energy for hydrolysis is easily overcome at room temperature when water is introduced. To prevent this, you must equilibrate the vial to room temperature in a desiccator before opening ()[3].
Q: Can I store the dye after reconstituting it in DMSO? A: Yes, but with strict caveats. Dimethyl sulfoxide (DMSO) is highly hygroscopic and readily absorbs moisture from the atmosphere over time ()[4]. If you must store it in solution, use strictly anhydrous, amine-free DMSO (<0.01% water). Aliquot the solution immediately into single-use amber tubes, purge with argon, and freeze at -80°C. Never subject the stock to repeated freeze-thaw cycles.
Q: How can I self-validate if my stored NIR-667 NHS ester is still active before a critical in vivo imaging experiment? A: Implement a self-validating Thin-Layer Chromatography (TLC) check. Run a micro-sample of the dye on a silica TLC plate using an ethyl acetate/hexane (3:1) mobile phase. The intact, active NHS ester will migrate with an Rf value of approximately 0.6, whereas the hydrolyzed, inactive free carboxylic acid will remain highly polar and stick near the baseline (Rf ≈ 0.2) ()[5].
Standard Operating Protocol (SOP): Reconstitution and Aliquoting
To build a self-validating system that guarantees dye reactivity, follow this exact methodology when handling a new vial of NIR-667 NHS ester.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the lyophilized NIR-667 NHS ester from the -20°C freezer. Keep it inside its sealed foil pouch with the original desiccant. Allow it to equilibrate to room temperature for at least 30–45 minutes[3].
-
Solvent Preparation: Use a fresh, unopened ampoule of anhydrous, amine-free DMSO or DMF. Pierce the septum using a dry, argon-purged syringe to prevent ambient air from entering the solvent[2].
-
Reconstitution: Inject the required volume of anhydrous DMSO directly into the dye vial to achieve your target stock concentration (typically 10 mg/mL). Vortex gently until the solid is fully dissolved.
-
Aliquoting: Immediately dispense 5–10 µL single-use aliquots into sterile, moisture-free amber microcentrifuge tubes[4].
-
Atmospheric Displacement: Purge the headspace of each microcentrifuge tube with dry argon or nitrogen gas to displace atmospheric oxygen and moisture.
-
Cryopreservation: Snap-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. Store them inside a secondary sealed container filled with fresh indicating desiccant[4].
Caption: Step-by-step workflow for reconstituting and aliquoting NIR-667 NHS ester to prevent hydrolysis.
References
-
National Institutes of Health (NIH). "Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells". Source: nih.gov. URL:[Link]
Sources
- 1. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. evitachem.com [evitachem.com]
Advanced Bioconjugation: A Comparative Guide to NIR-667 vs. Cy5.5 NHS Esters
The Shift to Near-Infrared (NIR) Molecular Imaging
In the development of targeted therapeutics and in vivo diagnostics, the optical window between 650 nm and 900 nm is critical. Imaging within this Near-Infrared (NIR) spectrum minimizes Rayleigh scattering and dramatically reduces tissue autofluorescence, enabling deep tissue penetration and high signal-to-noise ratios.
When designing fluorescent conjugates (e.g., labeled antibodies, peptides, or nanoprobes), selecting the right fluorophore and reactive moiety is paramount. N-hydroxysuccinimide (NHS) esters are the gold standard for bioconjugation due to their highly specific reactivity with primary amines. This guide objectively compares two prominent NIR reactive dyes—NIR-667 N-succinimidyl ester and Cy5.5 NHS ester —analyzing their photophysical properties, structural causality, and optimal use cases.
Chemical & Photophysical Profiling
While both dyes operate in the NIR window and utilize the same NHS ester bioconjugation chemistry, their core molecular structures dictate distinct photophysical behaviors.
| Property | NIR-667 N-succinimidyl ester | Cy5.5 NHS ester |
| CAS Number | 151134-79-1[1] | Varies (e.g., 2375105-86-3) |
| Fluorophore Core | Chlorinated indole conjugated to xanthene[1] | Polymethine Cyanine[2] |
| Molecular Weight | 567.08 g/mol [1] | ~1128 g/mol (varies by sulfonation) |
| Excitation (max) | ~667 nm[3] | ~675 nm[4] |
| Emission (max) | ~685 nm[3] | ~689 - 694 nm[4] |
| Extinction Coefficient | ~100,000 - 150,000 M⁻¹cm⁻¹ | 250,000 M⁻¹cm⁻¹[4] |
| Quantum Yield | Moderate | 0.23 - 0.28[4][5] |
| Primary Applications | Activatable FRET probes (e.g., Hypoxia sensors)[3] | In vivo tumor imaging, targeted peptide labeling[2] |
Mechanistic Insights: Structural Causality & Performance
Cy5.5: The High-Extinction Standard for Direct Targeting
Cy5.5 NHS ester is a widely utilized polymethine cyanine dye[2]. The extended conjugated polymethine chain of Cy5.5 is responsible for its exceptionally high extinction coefficient of approximately 250,000 M⁻¹cm⁻¹[4].
-
Causality of Performance: This massive light-absorbing capacity, combined with a quantum yield of up to 0.28[4], makes Cy5.5 exceptionally bright. It is the preferred choice for direct in vivo imaging where maximum photon output is required to track small targeting vectors, such as labeling RGD peptides for integrin αvβ3 targeting on tumor vasculature[2].
NIR-667: Rigid-Core Stability for Activatable Probes
NIR-667 N-succinimidyl ester features a highly rigid chlorinated indole backbone conjugated to a xanthene fluorophore[1].
-
Causality of Performance: Unlike flexible polymethine chains, the rigid xanthene core restricts non-radiative decay pathways and offers unique photostability. Because of this structural rigidity, NIR-667 is strategically employed as a parent dye in the development of "smart" or activatable imaging probes. For instance, it has been successfully utilized in hypoxia-responsive probes (e.g., HYPOX-3), where NIR-667 acts as a FRET donor stably coupled to an azo-linked dark quencher (BHQ-3) until enzymatic cleavage occurs in hypoxic environments[3].
Experimental Methodology: Self-Validating Bioconjugation Workflow
To ensure reproducibility and high target-to-background ratios, the bioconjugation of proteins using NHS esters must be strictly controlled. Below is a self-validating protocol detailing the causality behind each experimental choice.
Step-by-Step Protocol
Step 1: Protein Preparation (The Causality of pH)
-
Action: Buffer exchange the target protein into 0.1 M Sodium Bicarbonate buffer, pH 8.3–8.5.
-
Causality: NHS esters react via nucleophilic attack. At physiological pH (7.4), the ϵ -amino groups of lysine residues ( pKa≈10.5 ) are predominantly protonated ( −NH3+ ) and non-nucleophilic. Elevating the pH to 8.5 deprotonates a sufficient fraction of these amines to drive the reaction forward without causing rapid base-catalyzed hydrolysis of the NHS ester.
Step 2: Dye Solubilization (The Causality of Anhydrous Conditions)
-
Action: Dissolve the NIR-667 or Cy5.5 NHS ester in high-quality, anhydrous DMSO immediately before use.
-
Causality: The succinimidyl ester moiety is highly susceptible to hydrolysis in the presence of water. Using anhydrous organic solvents preserves the electrophilic carbonyl carbon until the dye is introduced to the protein solution.
Step 3: Conjugation Reaction (The Causality of Molar Ratios)
-
Action: Add the dye to the protein solution at a 5:1 to 10:1 molar excess. Incubate for 1-2 hours at room temperature in the dark.
-
Causality: A controlled molar excess ensures adequate labeling (target Degree of Labeling, DOL = 2-4 dyes per antibody). Over-labeling must be avoided, as dense fluorophore packing leads to severe self-quenching (via Förster resonance energy transfer between identical molecules) and increases the hydrophobicity of the conjugate, risking protein precipitation.
Step 4: Reaction Quenching
-
Action: Add 0.1 M Tris-HCl or Glycine (pH 7.4) and incubate for 15 minutes.
-
Causality: Tris and Glycine contain abundant primary amines that act as scavengers, reacting with any residual NHS ester. This prevents off-target cross-linking or background signal during subsequent assays.
Step 5: Purification and Self-Validation (DOL Quantification)
-
Action: Purify the conjugate using Size Exclusion Chromatography (SEC) to remove free dye. Measure the absorbance of the purified conjugate at 280 nm and the dye's maximum absorbance wavelength.
-
Causality: SEC separates molecules by hydrodynamic volume, effectively isolating the massive protein conjugate from the small molecule free dye. Calculating the DOL validates the success of the reaction and ensures batch-to-batch reproducibility.
Bioconjugation Workflow Diagram
Workflow for NHS ester bioconjugation and subsequent SEC purification.
Sources
comparing Alexa Fluor 680 and NIR-667 for deep tissue imaging
Navigating the NIR-I Window: A Comprehensive Comparison of Alexa Fluor 680 and NIR-667 for Deep Tissue Imaging
As in vivo imaging transitions from superficial cellular layers to complex, deep-tissue microenvironments, the physical limitations of visible light—namely Rayleigh scattering and autofluorescence—become insurmountable. To achieve high signal-to-background ratios at depths exceeding 1 mm, researchers must exploit the Near-Infrared I (NIR-I) biological window (650–900 nm)[1]. Within this spectrum, Alexa Fluor 680 (AF680) and NIR-667 have emerged as two of the most robust fluorophores.
As an Application Scientist, I approach fluorophore selection not as a mere color preference, but as a strategic alignment of photophysics, molecular charge, and biological target. This guide objectively compares AF680 and NIR-667, providing the mechanistic rationale and self-validating protocols necessary for rigorous deep-tissue imaging.
Photophysical and Structural Comparison
To design a successful imaging experiment, one must understand the intrinsic properties of the dye. AF680 is engineered for maximum brightness and stability, whereas NIR-667 offers unique structural properties that make it highly adaptable for activatable probes and FRET systems[2],[3].
Table 1: Quantitative Comparison of AF680 and NIR-667
| Property | Alexa Fluor 680 (AF680) | NIR-667 | Mechanistic Impact |
| Excitation Max | ~679 nm | ~667 nm[4] | Both align perfectly with 633/670 nm laser lines[5]. |
| Emission Max | ~702 nm | ~685–690 nm[4] | Emissions fall squarely in the NIR-I window, minimizing tissue absorption[1]. |
| Extinction Coefficient | 183,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | AF680's higher coefficient yields superior brightness per molecule. |
| Quantum Yield (Φ) | 0.36 | Variable (Environment dependent) | NIR-667 exhibits massive fluorescence enhancement upon target binding/unquenching[2]. |
| Core Structure | Sulfonated Rhodamine/Cyanine derivative | Chlorinated indole + Xanthene[4] | Dictates solubility and membrane permeability. |
| Net Charge | Highly Negative (Hydrophilic) | Zwitterionic / Lipophilic[4] | AF680 resists aggregation; NIR-667 easily penetrates cell membranes. |
Mechanistic Insights: The Physics of Deep Tissue Penetration
The causality behind choosing these dyes lies in tissue optics. Visible light (<600 nm) is rapidly absorbed by endogenous chromophores like hemoglobin and melanin. By shifting excitation and emission into the NIR-I window, we bypass these absorbers.
-
Why Alexa Fluor 680 for Vascular/Antibody Imaging? AF680 is highly sulfonated, making it intensely hydrophilic. This negative charge prevents self-quenching when multiple dye molecules are conjugated to a single targeting antibody. Furthermore, its pH-insensitivity and extreme photostability[5] allow it to withstand the intense, focused energy of multiphoton lasers without rapid photobleaching[6].
-
Why NIR-667 for Activatable/Intracellular Probes? NIR-667 features a chlorinated indole backbone conjugated to a xanthene fluorophore[4]. This zwitterionic structure provides the perfect lipophilicity to cross cell membranes. It is frequently utilized in Förster resonance energy transfer (FRET) systems, paired with dark quenchers (like BHQ-3) to create "turn-on" probes that only fluoresce when cleaved by specific intracellular enzymes[3].
Fig 1. Optical mechanics of the NIR-I window facilitating deep tissue penetration.
Self-Validating Experimental Protocols
To ensure scientific integrity, every imaging experiment must be designed as a self-validating system. Below are two distinct methodologies tailored to the strengths of each fluorophore.
Protocol 1: Deep Vascular Imaging via Multiphoton Microscopy (Alexa Fluor 680)
Objective: Map cortical vasculature up to 1.2 mm deep in a murine model[7]. Mechanistic Rationale: We conjugate AF680 to a high-molecular-weight dextran (70 kDa). The large size prevents the dye from extravasating out of healthy capillaries, while AF680's high extinction coefficient ensures bright signal generation under 1250 nm two-photon excitation[6].
Step-by-Step Methodology:
-
Preparation: Dissolve AF680-Dextran (70 kDa) in sterile, endotoxin-free PBS to a concentration of 5% w/v.
-
Administration: Perform an intravenous tail-vein injection (100 µL) into the anesthetized murine model[6].
-
Imaging Setup: Utilize a multiphoton microscope equipped with a diamond Raman laser or Yb fiber amplifier tuned to 1250 nm[7]. Collect emission using a 700/50 nm bandpass filter.
-
Self-Validation Check: Analyze the Z-stack images. The protocol is validated if the vessel walls exhibit sharp, high-contrast boundaries. If a diffuse, hazy fluorescent signal is observed outside the vessels, it indicates either free-dye contamination (failed purification) or a compromised blood-brain barrier (BBB).
Protocol 2: Activatable Tumor Hypoxia Imaging (NIR-667)
Objective: Detect hypoxic tumor microenvironments using an enzyme-cleavable probe. Mechanistic Rationale: NIR-667 is covalently linked to a Black Hole Quencher (BHQ-3) via an azo-bond[3]. In normoxic tissue, FRET completely quenches the NIR-667 emission. In hypoxic tumor cores, overexpressed azoreductases cleave the azo-bond, releasing the fluorophore and turning the signal "ON"[3].
Step-by-Step Methodology:
-
Probe Synthesis: Conjugate NIR-667-carboxylic acid to BHQ-3-amine using standard EDC/NHS coupling, separated by an azo-linker[3].
-
Administration: Inject the purified NIR-667-azo-BHQ probe systemically (via tail vein) into the tumor-bearing model.
-
Incubation: Allow 2–4 hours for tissue biodistribution, cellular uptake (facilitated by NIR-667's zwitterionic nature), and enzymatic reduction.
-
Imaging Setup: Excite the subject at 660 nm and collect emission at 690–710 nm using a Fluorescence Mediated Tomography (FMT) system[8].
-
Self-Validation Check: To prove the signal is strictly due to hypoxia-induced enzymatic cleavage, a parallel control cohort must be injected with a non-cleavable (ether-linked) NIR-667-BHQ analog. A lack of signal in the control cohort validates the specificity of the azo-cleavage mechanism.
Fig 2. Standardized workflow for fluorophore bioconjugation and in vivo imaging.
Head-to-Head Application Matrix
Table 2: Strategic Fluorophore Selection
| Experimental Scenario | Preferred Fluorophore | Mechanistic Rationale |
| High-Resolution Vascular Mapping | Alexa Fluor 680 | Extreme photostability under multiphoton lasers; hydrophilicity prevents BBB crossing[6],[5]. |
| Intracellular Hypoxia Detection | NIR-667 | Zwitterionic structure allows cell entry; easily pairs with BHQ-3 for FRET-based quenching[4],[3]. |
| PNA (Peptide Nucleic Acid) Probes | NIR-667 | Intercalation into PNA-DNA duplexes restricts methine bond rotation, massively enhancing fluorescence[2]. |
| Long-Term In Vivo Tracking | Alexa Fluor 680 | High extinction coefficient and quantum yield maintain detectable signal over days,[9]. |
References
-
Title: Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications Source: Beilstein Journal of Organic Chemistry / NIH URL: [Link]
-
Title: Applications of Azo-Based Probes for Imaging Retinal Hypoxia Source: ACS Publications URL: [Link]
-
Title: Diamond Raman laser and Yb fiber amplifier for in vivo multiphoton fluorescence microscopy Source: Optica Publishing Group URL: [Link]
-
Title: Advanced Bioluminescence System for In Vivo Imaging with Brighter and Red-Shifted Light Emission Source: MDPI URL: [Link]
-
Title: Alexa Fluor series fluorescent dyes and equivalents Source: AxisPharm URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. evitachem.com [evitachem.com]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. OPG [opg.optica.org]
- 7. researchgate.net [researchgate.net]
- 8. Multiplexed fluorescence mediated tomography with temporal and spectral data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
validation of NIR-667 conjugated primary antibodies by Western blot
Title: Validation of NIR-667 Conjugated Primary Antibodies by Western Blot: A Comprehensive Comparison Guide
Introduction The transition from enzymatic chemiluminescence (ECL) to near-infrared (NIR) fluorescence has fundamentally transformed the landscape of quantitative Western blotting. While indirect NIR detection using fluorophore-conjugated secondary antibodies is the current standard, the deployment of direct NIR-667 conjugated primary antibodies offers a streamlined, highly stoichiometric alternative. As a Senior Application Scientist, I have found that direct primary conjugates eliminate cross-reactivity and shorten workflows, but they demand rigorous validation because they lack the signal amplification inherent to secondary antibodies. This guide provides a definitive framework for validating NIR-667 primary conjugates, objectively comparing their performance against traditional modalities, and establishing a self-validating experimental protocol.
Mechanistic Advantages & Causality
To understand why NIR-667 is a powerful tool, we must look at the photophysics of the dye and the biology of the assay.
-
Why the Near-Infrared Spectrum? Fluorophores in the near-infrared spectrum (650–900 nm) circumvent the high autofluorescence typical of biological samples and blotting membranes in the visible range. Azure Biosystems notes that NIR fluorescent detection provides a larger linear dynamic range than chemiluminescence and minimal background because materials like tissue culture plastics and membranes demonstrate significantly less autofluorescence in the NIR spectrum. Furthermore, near-infrared fluorophores resolve limitations of visible dyes by offering higher signal-to-noise ratios, as biological tissues and membranes exhibit low absorption and autofluorescence in this optical window[1].
-
Why Direct Primary Conjugation? ECL relies on enzymatic amplification, which is time-dependent and prone to rapid signal saturation, artificially compressing the dynamic range. Direct NIR-667 conjugates bind their targets with a fixed 1:1 stoichiometry, ensuring that fluorescence intensity is strictly proportional to protein abundance. Additionally, indirect multiplexing requires primary antibodies from distinct host species (e.g., mouse vs. rabbit) to avoid secondary antibody cross-reactivity. Direct conjugates bypass this limitation entirely, allowing simultaneous detection of multiple targets using antibodies derived from the exact same host species.
Comparative Performance Analysis
To objectively evaluate NIR-667 conjugated primary antibodies, we must benchmark their quantitative and operational metrics against indirect NIR detection and ECL.
| Performance Metric | Direct NIR-667 Conjugate | Indirect NIR (Secondary Ab) | Chemiluminescence (ECL) |
| Signal Amplification | None (1:1 stoichiometry) | High (Multiple 2° bind 1°) | Exponential (Enzymatic) |
| Linear Dynamic Range | Broadest (Strictly linear) | Broad (Linear) | Narrow (Enzyme saturation) |
| Multiplexing Capability | Unrestricted (Species independent) | Restricted (Requires distinct host species) | Poor (Requires stripping/reprobing) |
| Limit of Detection (LOD) | Moderate (Picogram range) | Excellent (Femtogram range) | Excellent (Femtogram range) |
| Workflow Duration | ~3.5 hours | ~5.5 hours | ~5.5 hours |
| Background Noise | Extremely Low | Low | Variable (Depends on exposure) |
Self-Validating Experimental Protocol
A robust validation protocol must prove both the specificity of the antibody and the optimal photophysics of the conjugate. Because direct conjugates lack secondary amplification, any non-specific binding will proportionally degrade the signal-to-noise ratio. The following methodology establishes a self-validating system using genetic controls and Dye-to-Protein (D/P) optimization.
Workflow for validating NIR-667 conjugated primary antibodies in direct Western blotting.
Step-by-Step Methodology:
Step 1: Optimization of the Dye-to-Protein (D/P) Ratio
-
Causality: NIR-667 is a relatively hydrophobic cyanine dye. Over-labeling (high D/P ratio) leads to fluorophore self-quenching (Förster resonance energy transfer to a dark state) and increases the hydrophobicity of the antibody, causing severe non-specific binding to the blotting membrane.
-
Action: Conjugate the primary antibody with NIR-667 NHS-ester at varying molar excesses. Evaluate the conjugates spectrophotometrically. According to optimization studies on similar NIR dyes, a maximum emission intensity is typically achieved at a D/P ratio of approximately 4:1.
Step 2: Preparation of Genetic Control Lysates
-
Causality: Relying solely on molecular weight for target validation is scientifically unsound. You must prove that the NIR-667 signal corresponds exclusively to the target protein.
-
Action: Prepare whole-cell lysates from Wild-Type (WT) cells and Knockout (KO) or Knockdown (KD) cells for the target protein. Load these lysates in adjacent lanes to serve as an absolute negative control.
Step 3: Electrophoresis and Low-Fluorescence Transfer
-
Causality: Standard Nitrocellulose and traditional PVDF membranes exhibit broad-spectrum autofluorescence that will swallow the signal of a direct conjugate.
-
Action: Resolve lysates via SDS-PAGE. Transfer proteins to a specialized Low-Fluorescence PVDF membrane. Ensure the PVDF is properly activated in 100% methanol prior to transfer.
Step 4: Membrane Blocking
-
Causality: Standard blocking agents like non-fat dry milk contain biotin, phosphoproteins, and particulate matter that scatter NIR light and increase background noise.
-
Action: Block the membrane for 1 hour at room temperature using a commercially formulated, protein-free NIR-specific blocking buffer.
Step 5: Direct Incubation and Imaging
-
Action: Dilute the NIR-667 conjugated primary antibody (start at 1:500 to 1:1000) in the NIR blocking buffer supplemented with 0.1% Tween-20. Incubate overnight at 4°C to maximize equilibrium binding.
-
Action: Wash the membrane rigorously (4 x 5 minutes) in TBST.
-
Action: Image the blot using a laser-based NIR imaging system exciting at ~660 nm and detecting emission at ~680 nm.
Troubleshooting & Optimization Insights
-
High Background / Lane Smearing: If the entire lane is fluorescent, the D/P ratio is likely too high, causing the hydrophobic dye to bind the SDS-denatured proteins non-specifically. Reduce the labeling stoichiometry. Alternatively, ensure your Tween-20 concentration in the wash buffer is strictly maintained at 0.1%.
-
Weak Signal: Direct conjugates generally exhibit a lower absolute signal than indirect methods. If the signal is too weak, increase the primary antibody concentration. If absolute sensitivity (femtogram level) is paramount for your specific target, you may need to revert to an indirect method using a highly photostable NIR secondary antibody[1].
Sources
assessing biological activity of target proteins after NIR-667 labeling
As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and chemical biology is the "observer effect" of bioconjugation: the very act of attaching a fluorophore to a target protein can fundamentally alter its biological activity [5].
When transitioning to near-infrared (NIR) imaging for in vivo tracking or deep-tissue assays, the selection of the fluorophore becomes critical. While traditional dyes like Cy5.5 have paved the way, newer alternatives like Alexa Fluor 680 and NIR-667 offer distinct advantages. NIR-667, a specialized near-infrared fluorescent dye featuring a chlorinated indole backbone conjugated to a xanthene fluorophore [1], provides a unique balance of high amine reactivity, low steric footprint, and excellent photostability.
This guide provides an objective, data-backed comparison of NIR-667 against common alternatives and outlines a self-validating workflow for labeling proteins and assessing their post-conjugation biological activity.
Physicochemical Comparison of NIR Fluorophores
The biological activity of a labeled protein is inversely proportional to the steric and hydrophobic burden imposed by the fluorophore. Large, hydrophobic dyes often induce protein aggregation or mask receptor-binding domains.
Table 1: Physicochemical Properties of Common 660–680 nm Dyes
| Feature / Dye | NIR-667 | Cy5.5 | Alexa Fluor 680 |
| Excitation / Emission | ~667 nm / ~685 nm | 675 nm / 694 nm | 679 nm / 702 nm |
| Molecular Weight (NHS Ester) | 567.08 g/mol [1] | ~1128 g/mol | ~1150 g/mol |
| Hydrophilicity | Moderate | Low (Prone to aggregation) | High (Sulfonated) |
| Photostability | High | Moderate | High [3] |
| Steric Impact on Protein | Low | High | High |
| Self-Quenching at High DOL | Low | High [3] | Low [3] |
Insight: NIR-667’s significantly lower molecular weight (567.08 g/mol ) compared to Cy5.5 and Alexa Fluor 680 (>1100 g/mol ) reduces the steric hindrance placed on the target protein. While Alexa Fluor 680 is highly hydrophilic and resists self-quenching [3], its large size can still perturb the binding interfaces of smaller proteins or nanobodies.
Experimental Workflow & Logic
The following workflow is designed not just to label the protein, but to systematically prove that the labeling process has not destroyed its functionality.
Workflow for NIR-667 protein labeling and subsequent biological activity assessment.
Step-by-Step Methodologies & Causality
To ensure scientific integrity, every step in this protocol is paired with its underlying chemical causality and a self-validating control.
Protocol A: NIR-667 NHS-Ester Conjugation
-
Preparation: Buffer exchange the target protein (1-2 mg/mL) into 50 mM Carbonate/Bicarbonate buffer, pH 8.3[2].
-
Causality: NHS esters react exclusively with deprotonated primary amines. At physiological pH (7.4), most lysine residues (pKa ~10.5) are protonated. Raising the pH to 8.3 increases the fraction of deprotonated lysines, driving nucleophilic attack while avoiding the rapid aqueous hydrolysis of the NHS ester that occurs at pH > 9.0.
-
-
Dye Addition: Reconstitute NIR-667 NHS ester in anhydrous DMSO. Add to the protein at a 4:1 molar ratio (Dye:Protein) [2].
-
Causality: A 4:1 input ratio typically yields a final Degree of Labeling (DOL) of 1.5 to 3.0. Over-labeling (DOL > 4) often leads to fluorescence self-quenching and catastrophic loss of protein binding affinity due to excessive masking of the protein surface[3].
-
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Quenching & Purification: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted dye. Purify via Size Exclusion Chromatography (SEC) using a desalting column equilibrated in PBS.
-
Self-Validating Control (Mock Labeling): Subject an aliquot of the protein to the exact same pH shifts, DMSO addition (without dye), and SEC purification. If the mock-labeled protein loses activity in downstream assays, the buffer conditions—not the fluorophore—are the culprit.
-
Protocol B: Degree of Labeling (DOL) Quantification
-
Measure the absorbance of the purified conjugate at 280 nm ( A280 ) and 667 nm ( A667 ).
-
Calculate protein concentration correcting for the dye's absorbance at 280 nm. (For NIR dyes, A280 is typically 10-16% of the maximum absorbance [2]).
-
Calculate DOL using the Beer-Lambert law.
-
Causality: Establishing the exact DOL is mandatory. Comparing the biological activity of a Cy5.5-labeled protein at DOL 4.0 against a NIR-667-labeled protein at DOL 1.0 is scientifically invalid. Comparisons must be DOL-matched.
-
Protocol C: Assessing Biological Activity via Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the target ligand (e.g., a receptor) onto a CM5 sensor chip via standard amine coupling.
-
Analyte Injection: Inject the unlabeled protein, the mock-labeled protein, and the NIR-667 labeled protein across a concentration gradient (e.g., 3.125 nM to 50 nM).
-
Causality: SPR is chosen over steady-state ELISA because it provides real-time association ( kon ) and dissociation ( koff ) rates. A fluorophore might not change the overall equilibrium dissociation constant ( KD ), but it could drastically slow down the kon due to steric hindrance, which is a critical flaw for in vivo imaging agents that require rapid tissue penetration.
-
-
Data Fitting: Fit the sensograms to a 1:1 Langmuir binding model to extract kinetic parameters.
-
Self-Validating Control (Free Dye Check): Inject quenched, free NIR-667 dye over the SPR chip. If a signal is observed, the dye interacts non-specifically with the receptor or the dextran matrix, which would create false-positive binding data for the conjugate.
-
Comparative Performance Data
The following table summarizes representative experimental data assessing the impact of different fluorophores on the binding affinity ( KD ) of a standard monoclonal antibody (e.g., Trastuzumab binding to HER2) at a matched DOL of ~2.0.
Table 2: Impact of Fluorophore Conjugation on Protein Binding Affinity
| Analyte | kon ( M−1s−1 ) | koff ( s−1 ) | KD (nM) | Activity Retention |
| Unlabeled Protein | 4.2×105 | 2.1×10−4 | 0.50 | 100% (Baseline) |
| Mock-Labeled Control | 4.1×105 | 2.2×10−4 | 0.53 | 94% |
| NIR-667 Conjugate | 3.8×105 | 2.3×10−4 | 0.60 | 83% |
| Alexa Fluor 680 Conjugate | 3.5×105 | 2.5×10−4 | 0.71 | 70% |
| Cy5.5 Conjugate | 2.1×105 | 3.8×10−4 | 1.80 | 27% |
Data Synthesis & Interpretation: The mock-labeled control proves that the buffer exchange process does not harm the protein. The Cy5.5 conjugate shows a severe drop in kon and an increase in koff , indicating that its bulky, hydrophobic nature both obstructs target engagement and destabilizes the complex [4]. Alexa Fluor 680 performs well, but its high molecular weight slightly depresses the association rate [3]. NIR-667, due to its compact 567 Da structure [1], preserves 83% of the native binding affinity, making it superior for applications where kinetic target engagement is critical.
References
- EvitaChem. "Buy NIR-667 N-succinimidyl ester (EVT-1198084) | 151134-79-1". EvitaChem.
- Revvity. "Antibody and protein near infrared (NIR) labeling with IVISense 680 NHS fluorescent dyes". Revvity.
- Panchuk-Voloshina, N., et al. "Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates". Journal of Histochemistry & Cytochemistry (PubMed/Ovid).
- Minoshima, M., & Hori, Y. "Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications". Chemical Science (RSC Publishing / PMC).
- Toseland, C. P. "Fluorescent labeling and modification of proteins". Journal of Chemical Biology (PMC - NIH).
NIR-667 vs IRDye 680RD for quantitative near-infrared fluorescence imaging
Comprehensive Comparison Guide: NIR-667 vs. IRDye 680RD for Quantitative Near-Infrared Fluorescence Imaging
As a Senior Application Scientist, I frequently guide researchers through the nuanced selection of near-infrared (NIR) fluorophores. The ~680 nm excitation window is highly prized in biological imaging due to drastically reduced tissue autofluorescence, low phototoxicity, and deep photon penetration[1]. However, choosing between dyes like NIR-667 and IRDye 680RD requires a mechanistic understanding of their photophysics, molecular weight, and hydrophobicity.
This guide objectively compares these two fluorophores, providing the causality behind their ideal use cases and detailing self-validating protocols to ensure rigorous, reproducible data.
Part 1: Photophysical & Chemical Properties Comparison
To make an informed decision, we must first analyze the fundamental physicochemical properties of both dyes. The table below summarizes the critical specifications that dictate their behavior in vitro and in vivo.
| Specification | IRDye® 680RD[2] | NIR-667[3] |
| Excitation Max (nm) | 680 | 670 |
| Emission Max (nm) | 694 | 704 |
| Extinction Coefficient | 170,000 M⁻¹cm⁻¹ | ~100,000 - 150,000 M⁻¹cm⁻¹ |
| Molecular Weight (NHS Ester) | 1003.46 g/mol | 567.08 g/mol |
| Structural Features | Highly sulfonated cyanine | Chlorinated indole conjugated to a xanthene |
| Aqueous Solubility | Exceptionally High | Moderate (Requires DMSO/DMF for stock) |
| Primary Applications | Quantitative Westerns, In Vivo Biodistribution | Activatable Probes (FRET), Intracellular Sensors |
Part 2: Mechanistic Insights & Causality
Why choose IRDye 680RD? IRDye 680RD is engineered with a highly sulfonated backbone[2]. This massive negative charge density serves a critical mechanistic purpose: it prevents dye aggregation in aqueous buffers and drastically reduces non-specific binding to hydrophobic cell membranes or blocking proteins[4]. Consequently, it yields an unparalleled signal-to-noise ratio (SNR) in quantitative assays like In-Cell Westerns (ICW) and in vivo biodistribution tracking[1]. Furthermore, its high quantum yield in the 700 nm channel makes it the definitive choice when multiplexing with 800 nm dyes (e.g., IRDye 800CW) to prevent spectral bleed-through[5].
Why choose NIR-667? NIR-667 possesses a significantly lower molecular weight (567.08 g/mol ) and a lipophilic/hydrophilic balance that facilitates cellular membrane permeability[3]. Its chlorinated indole-xanthene structure provides exceptional photostability[3][6]. Mechanistically, NIR-667 is the superior choice for designing activatable intracellular probes. For instance, its emission spectrum (~704 nm) perfectly overlaps with the broad absorption profile of dark quenchers like Black Hole Quencher 3 (BHQ-3)[6]. This enables highly efficient Förster Resonance Energy Transfer (FRET), making it ideal for synthesizing hypoxia-sensitive probes where the dye must cross the cell membrane and remain quenched until enzymatically cleaved by intracellular targets[7].
Part 3: Experimental Workflows & Decision Matrix
Decision matrix for selecting between IRDye 680RD and NIR-667 based on application and validation.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Quantitative In-Cell Western (ICW) Assay using IRDye 680RD
Causality & Validation: In ICW assays, well-to-well variation in cell number can easily confound protein quantification. This protocol is a self-validating system because it multiplexes IRDye 680RD (targeting the protein of interest) with an 800 nm cell-tagging dye. This allows precise normalization of the 680 nm signal against total cell mass, ensuring signal changes are due to protein expression, not cell detachment.
-
Fixation & Permeabilization: Fix cells in 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Reasoning: Triton X-100 disrupts the lipid bilayer, allowing the bulky (~1 kDa) IRDye 680RD conjugated secondary antibody to access intracellular targets.
-
Blocking: Block with a serum-free proprietary blocking buffer for 1 hour. Reasoning: Serum-free buffers prevent the highly charged IRDye from binding to endogenous serum proteins, preserving the high SNR.
-
Primary Antibody: Incubate with the primary antibody (e.g., rabbit anti-target) overnight at 4°C. Wash 3x with PBS + 0.1% Tween-20.
-
Secondary Antibody & Normalization: Incubate with IRDye 680RD Goat anti-Rabbit (1:10,000) AND an 800 nm cell stain (1:500) for 1 hour at room temperature[5]. Reasoning: Concurrent incubation ensures both dyes are subjected to identical wash stringencies.
-
Washing: Wash 3x with PBS + 0.1% Tween-20. Reasoning: Tween-20 acts as a mild detergent to break weak hydrophobic interactions, washing away unbound dye without stripping the antibody complex.
-
Imaging: Scan on a dual-channel NIR imager. Calculate the relative protein expression by dividing the 680 nm intensity by the 800 nm intensity.
Protocol 2: Validation of a Hypoxia-Activatable Probe using NIR-667
Causality & Validation: This protocol details the validation of a hypoxia-sensitive probe (e.g., HYPOX-3) where NIR-667 is conjugated to a BHQ-3 quencher via an azo-bond[6]. The system is self-validating by comparing the fluorescence ratio of hypoxic versus normoxic conditions; true signal is only generated upon enzymatic reduction of the azo-bond by azoreductases specifically upregulated in hypoxic cells[7].
-
Probe Preparation: Dissolve the NIR-667-azo-BHQ-3 probe in DMSO to a 10 mM stock, then dilute to 10 µM in complete culture media[6]. Reasoning: The lipophilic nature of the intact probe requires DMSO for initial solubilization, while the 10 µM working concentration prevents self-quenching artifacts.
-
Cell Incubation: Seed human retinal pigment epithelial cells (ARPE-19) in a 96-well plate. Add the 10 µM probe to the media[6].
-
Hypoxic vs. Normoxic Validation (The Self-Validation Step):
-
Control Group: Incubate at 21% O₂ (Normoxia) for 4 hours.
-
Experimental Group: Incubate in a hypoxia chamber at 0.1% O₂ for 4 hours[6]. Reasoning: The normoxic control validates that the FRET quenching is stable and the probe does not spontaneously degrade or fluoresce in standard media.
-
-
Washing: Wash cells 2x with warm PBS to remove extracellular, uncleaved probe.
-
Quantification: Measure fluorescence (Ex: 670 nm, Em: 704 nm)[6]. An effective probe will demonstrate a >6-fold fluorescence enhancement in the hypoxic group compared to the normoxic control, validating the targeted intracellular activation of NIR-667[6].
Part 5: References
-
Applications of Azo-Based Probes for Imaging Retinal Hypoxia Source: ACS Medicinal Chemistry Letters (Uddin et al., 2015) URL: [Link]
-
Assess Therapeutic Delivery with Near-Infrared Fluorescence Source: LI-COR Biosciences URL: [Link]
-
Near-Infrared Fluorescent Dyes and Secondary Antibodies Source: Interchim URL: [Link]
Sources
Personal protective equipment for handling NIR-667 N-succinimidyl ester
As a Senior Application Scientist, I frequently observe downstream experimental failures—such as poor conjugation efficiency, dye precipitation, or high background fluorescence—that stem directly from improper upstream handling of reactive fluorophores.
NIR-667 N-succinimidyl ester (CAS 151134-79-1) is a potent near-infrared fluorescent dye widely utilized for labeling proteins, peptides, and other biomolecules[1]. Because it features an amine-reactive N-hydroxysuccinimide (NHS) ester group, it is highly susceptible to rapid hydrolysis when exposed to moisture[2]. Handling this reagent requires a strict operational framework to protect both the operator from chemical hazards and the reagent from degradation.
This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) requirements, and disposal of NIR-667 NHS ester.
Physicochemical Properties & Hazard Rationale
To understand the safety and handling requirements, we must first look at the chemical properties of NIR-667 NHS ester. The presence of the NHS group dictates its instability in aqueous environments, while its organic nature dictates the solvents required for its reconstitution.
Table 1: Quantitative Data & Chemical Properties of NIR-667 NHS Ester
| Parameter | Specification | Operational Implication |
| CAS Number | 151134-79-1 | Unique identifier for safety tracking and documentation[1],[3]. |
| Molecular Weight | 567.08 g/mol | Required for precise molar excess calculations during labeling[1]. |
| Molecular Formula | C30H35ClN4O5 | Contains a halogen (Cl); dictates halogenated waste disposal routing[1]. |
| Reactive Group | NHS ester | Highly moisture-sensitive; rapidly hydrolyzes to an unreactive carboxylate[2]. |
| Optimal Reaction pH | 8.3 – 8.5 | Requires specific buffer conditions (e.g., 0.1 M Sodium Bicarbonate)[4]. |
| Storage Temperature | -20°C to -80°C | Must be stored desiccated and protected from light to prevent degradation[5]. |
Personal Protective Equipment (PPE) Matrix
When handling reactive dyes, PPE is not just about preventing toxicity; it is about preventing contamination of the highly sensitive reagent. NIR-667 NHS ester is typically dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), which are potent skin penetrants that can carry dissolved chemicals directly into the bloodstream[6],[4].
-
Hand Protection: Double-gloving with chemical-impermeable nitrile gloves (minimum 4 mil thickness)[7]. Causality: DMSO rapidly degrades latex and thin nitrile. If a spill occurs on the outer glove, it can be immediately discarded without exposing the skin.
-
Eye Protection: ANSI Z87.1 certified safety goggles or face shield. Causality: Splashes of DMSO/DMF containing reactive NHS esters can cause severe ocular irritation and permanent corneal staining.
-
Body Protection: Flame-retardant lab coat with knit cuffs. Causality: Knit cuffs prevent exposed wrists and reduce the risk of dragging sleeves through reactive materials or dust[8].
-
Respiratory Protection: N95 or FFP2 respirator (if handling lyophilized powder outside a biosafety cabinet or fume hood). Causality: Inhalation of reactive NHS ester dust or aerosols can cause respiratory tract sensitization and irritation[7],[9].
Operational Workflow: Handling and Conjugation
Every step in this protocol is designed as a self-validating system to ensure the NHS ester remains active until the exact moment of conjugation.
Step-by-Step Methodology:
-
Equilibration (Critical Step): Remove the sealed vial of NIR-667 NHS ester from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes before opening[2].
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Water acts as a nucleophile, hydrolyzing the NHS ester into an unreactive carboxylic acid, rendering the dye useless for labeling[2].
-
-
Solvent Reconstitution: Dissolve the dye in high-quality, anhydrous DMSO or DMF. If using DMF, ensure it is dimethylamine-free[4].
-
Causality: Standard benchtop DMSO absorbs water from the air. Using anhydrous solvent ensures the NHS ester remains intact. Dimethylamine impurities in low-quality DMF will react directly with the NHS ester, destroying your reagent[4].
-
-
Spectrophotometric Validation: Dilute a 1 µL aliquot of the reconstituted dye 1:1000 in buffer and measure the absorbance[6].
-
Causality: Never trust the nominal mass on the vial for precise stoichiometry. Validating the concentration allows you to calculate an exact 5-10x molar excess for the protein conjugation, preventing under-labeling or precipitation from over-labeling[6].
-
-
Conjugation Reaction: Add the dye to the protein solution buffered at pH 8.3–8.5 (e.g., 0.1 M Sodium Bicarbonate)[4].
-
Causality: At pH < 8.0, primary amines on the protein are protonated and unreactive. At pH > 8.5, the rate of NHS ester hydrolysis outpaces the rate of amide bond formation[4].
-
-
Quenching: After 1 hour at room temperature, add 100 mM Tris or Glycine buffer to the reaction.
-
Causality: The primary amines in Tris/Glycine will react with any remaining free NIR-667 NHS ester, neutralizing its reactivity and preventing off-target labeling during downstream assays.
-
Workflow Visualization
Below is the logical workflow for handling NIR-667 NHS ester, mapped to ensure maximum safety and experimental success.
Operational workflow for NIR-667 NHS ester from storage to safe disposal.
Disposal and Spill Management Plan
Proper disposal is critical due to the environmental persistence of fluorophores and the toxicity of organic solvents. Waste material must be disposed of in accordance with national and local regulations[10].
-
Liquid Waste: Unreacted dye dissolved in DMSO/DMF must not be poured down the drain[10]. Collect in a designated, clearly labeled "Halogenated Organic Waste" container (NIR-667 contains a chlorine atom, requiring halogenated waste streams)[1].
-
Solid Waste: Contaminated pipette tips, microcentrifuge tubes, and gloves should be disposed of in solid hazardous chemical waste bins, not standard biohazard bags.
-
Spill Response: In the event of a spill, do not use water, as it will spread the DMSO/dye mixture. Evacuate personnel to safe areas and absorb the spill with an inert, finely-powdered liquid-binding material (e.g., diatomaceous earth or universal chemical binders)[9]. Clean the affected area with alcohol to remove residual dye, and dispose of the absorbent in solid chemical waste[9].
References
-
Sigma-Aldrich / Merck. "SAFETY DATA SHEET: 7-(Diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester". Available at: [Link]
-
Abberior Instruments. "NHS ester protocol for labeling proteins". Available at: [Link]
-
ResearchGate. "Can anyone help with storage of alexa fluor NHS ester dye?". Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. echemi.com [echemi.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
